m-PEG6-Ms
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXGFFADYUCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG6-Ms: Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of methoxy-polyethylene glycol (6)-mesylate (m-PEG6-Ms). This information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Core Chemical Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative containing a methoxy end-group and a terminal mesylate group. The mesylate is an excellent leaving group, making this compound a valuable reagent for PEGylation, the process of covalently attaching PEG chains to molecules. This modification can enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents.
General Properties
The general chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 130955-38-3 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >97% | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |
| Shelf Life | >3 years if stored properly. |
Molecular and Analytical Data
The following table details the molecular and analytical characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C12H26O8S | |
| Molecular Weight | 330.39 g/mol | |
| Exact Mass | 330.1348 | |
| IUPAC Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate | |
| Synonyms | m-PEG6-Mesylate | |
| InChI Key | GIZXGFFADYUCPD-UHFFFAOYSA-N | |
| SMILES Code | CS(OCCOCCOCCOCCOCCOC)(=O)=O |
Solubility and Formulation
Proper dissolution of this compound is crucial for its effective use in experimental settings.
| Solvent | Solubility | Source |
| DMSO | Soluble |
Stock Solution Storage: Stock solutions should be stored at -20°C for short-term use (months) and can be stable for longer periods if stored properly. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Applications in Research and Drug Development
This compound is a versatile PEG linker primarily utilized in bioconjugation and drug delivery research. Its properties make it suitable for a range of applications:
-
Antibody-Drug Conjugates (ADCs): PEG linkers like this compound can be used in the development of ADCs to connect a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the conjugate.
-
PROTACs: This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins.
-
PEGylation: The primary application is the PEGylation of proteins, peptides, and other molecules to enhance their therapeutic properties.
Experimental Protocols and Methodologies
While specific, detailed proprietary synthesis and purification protocols are not publicly available, a general workflow for the use of this compound in a bioconjugation reaction can be described. The reactivity of the mesylate group is exploited in nucleophilic substitution reactions with functional groups on biomolecules.
General Protocol for PEGylation of a Protein
This protocol outlines a general procedure for conjugating this compound to a protein containing accessible amine groups (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Reaction: Add a molar excess of the this compound stock solution to the protein solution. The exact molar ratio will need to be optimized for the specific protein and desired degree of PEGylation.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a period ranging from 1 to 24 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Quenching: Add a quenching reagent, such as Tris-HCl, to consume any unreacted this compound.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
Analysis: Characterize the resulting PEGylated protein using methods such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Protein PEGylation
Caption: A generalized experimental workflow for the PEGylation of a protein using this compound.
References
An In-depth Technical Guide to m-PEG6-Ms: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)6-mesylate (m-PEG6-Ms), a discrete PEG linker increasingly utilized in the field of bioconjugation and drug delivery. This document details its chemical structure, molecular weight, and key applications, with a focus on its role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and a visual representation of a typical experimental workflow are provided to assist researchers in applying this versatile molecule.
Core Properties of this compound
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol (PEG) chain with a reactive mesylate group at the other end. The PEG chain, consisting of six ethylene glycol units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2] The mesylate group is a good leaving group, making it susceptible to nucleophilic substitution by functional groups such as amines and thiols present on biomolecules.[3]
Chemical Structure and Molecular Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate | [4] |
| Synonyms | m-PEG6-Mesylate, Methoxy(hexaethylene glycol) mesylate | [4] |
| CAS Number | 130955-38-3 | |
| Molecular Formula | C12H26O8S | |
| Molecular Weight | 330.39 g/mol | |
| Appearance | Solid powder | |
| Purity | >97% (typical) |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
This compound can be synthesized from its corresponding alcohol, m-PEG6-OH, through a straightforward mesylation reaction. This process involves the reaction of m-PEG6-OH with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane.
Caption: Synthesis of this compound from m-PEG6-alcohol.
Applications in Bioconjugation and Drug Delivery
The primary application of this compound is as a hydrophilic linker in bioconjugation. Its properties are particularly advantageous in the development of complex biotherapeutics like antibody-drug conjugates (ADCs).
Key advantages of using PEG linkers like this compound in ADCs include:
-
Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of hydrophobic cytotoxic drugs, reducing the risk of aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The PEG moiety can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.
-
Precise Spacer: As a discrete PEG linker, this compound provides a defined and uniform spacer length between the biomolecule and the payload.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of this compound and its application in conjugating a payload to an antibody. These are intended as a starting point and may require optimization for specific molecules.
Synthesis of this compound from m-PEG6-OH
This protocol describes the conversion of the terminal hydroxyl group of m-PEG6-OH to a mesylate.
Materials:
-
m-PEG6-alcohol (m-PEG6-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve m-PEG6-alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
General Protocol for Antibody-Payload Conjugation using this compound
This protocol outlines a two-step process for conjugating a payload containing a nucleophilic handle (e.g., a thiol or amine) to an antibody. First, the payload is reacted with this compound, and then the PEGylated payload is conjugated to the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5
-
Payload with a nucleophilic group (e.g., thiol or primary amine)
-
This compound
-
Anhydrous, aprotic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) for amine coupling
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE and/or mass spectrometry for characterization
Procedure:
Step 1: PEGylation of the Payload
-
Dissolve the payload and this compound in an anhydrous aprotic solvent. For payloads with an amine group, add a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the PEGylated payload by reverse-phase HPLC.
Step 2: Conjugation to the Antibody
-
Prepare the antibody in the appropriate reaction buffer. If targeting cysteine residues, the antibody's disulfide bonds may need to be partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and purified prior to conjugation.
-
Dissolve the purified PEGylated payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the PEGylated payload solution to the antibody solution at a desired molar excess. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature or 4 °C with gentle agitation for a specified period (e.g., 1-4 hours).
-
Quench the reaction by adding a quenching reagent (e.g., N-acetylcysteine for unreacted maleimides if the payload was thiol-reactive, or Tris buffer for unreacted NHS esters if an amine-reactive payload was used).
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.
Step 3: Characterization of the ADC
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by SDS-PAGE and/or mass spectrometry.
Experimental Workflow for ADC Preparation
The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate using a PEG linker like this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and workflow are intended to be a starting point for the practical application of this versatile PEG linker in creating advanced bioconjugates.
References
A Technical Guide to the Solubility of m-PEG6-Ms in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol) with six ethylene glycol units and a terminal mesylate group (m-PEG6-Ms). Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of novel therapeutics. This document outlines its qualitative solubility in common laboratory solvents, provides detailed experimental protocols for quantitative solubility determination, and presents visual workflows to guide laboratory practice.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development and bioconjugation, the solubility of PEGylation reagents like this compound is a crucial parameter that influences reaction conditions, purification strategies, and the overall success of the conjugation process. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. Poly(ethylene glycol) (PEG) chains are known for their amphiphilic nature, possessing both hydrophilic ether linkages and a more hydrophobic backbone, which contributes to their broad solubility profile.
Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous Solvents | Water, Phosphate-Buffered Saline (PBS) | The hydrophilic nature of the PEG chain suggests good solubility in aqueous media[1][2]. The presence of the hydrophilic PEG spacer is known to increase solubility in aqueous solutions[1][2]. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Highly soluble. Product information for similar m-PEG6 derivatives explicitly lists DMSO and DMF as suitable solvents[2]. These are often used to prepare concentrated stock solutions. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Expected to be soluble. Dichloromethane is listed as a solvent for m-PEG6-amine. |
| Other Organic Solvents | Alcohols (e.g., Methanol, Ethanol) | Moderately to sparingly soluble. |
| Non-polar Solvents | Ethers (e.g., Diethyl ether), Hexanes | Likely insoluble. |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or M), a systematic experimental approach is required. The following protocol outlines a standard "shake-flask" method, a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selection of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, DCM, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 1 mL). To each vial, add an excess amount of this compound, ensuring that undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or moles/liter.
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Solubility Determination
References
m-PEG6-Ms: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for m-PEG6-Ms (methoxy-polyethylene glycol (6)-mesylate). As a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its stability profile is paramount for ensuring the integrity and reproducibility of experimental results. This document outlines the chemical properties of this compound, its potential degradation pathways, recommended storage conditions, and detailed protocols for assessing its stability.
Core Concepts: Understanding this compound Stability
This compound, with the chemical formula C12H26O8S, is a polyethylene glycol derivative featuring a methoxy cap at one terminus and a reactive mesylate group at the other. The mesylate (methanesulfonate) group is an excellent leaving group, rendering this terminus susceptible to nucleophilic substitution. This reactivity is key to its function as a linker but also dictates its stability profile. The primary degradation pathway of concern for this compound in solution is hydrolysis.
1.1. Hydrolysis: The mesylate group can be displaced by water, leading to the formation of m-PEG6-OH and methanesulfonic acid. This reaction is influenced by pH and temperature, with higher temperatures and basic or acidic conditions generally accelerating the rate of hydrolysis. PEG mesylates are noted to be more reactive but less stable than their tosylate counterparts[1].
1.2. Oxidation: Polyethylene glycol chains can be susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes and formates. This process can be accelerated by exposure to light and the presence of oxygen[2][3].
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier information.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0-4°C | -20°C |
| Atmosphere | Dry | Dry, Inert (e.g., Argon) |
| Light | Protected from light (dark) | Protected from light (dark) |
A shelf life of over three years is suggested if stored properly.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential to quantify the purity of this compound and to detect any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), is a robust approach, as PEGs lack a strong UV chromophore. The following protocols are adapted from established methods for PEGylated compounds and can be applied to this compound[4][5].
3.1. Stability-Indicating HPLC-CAD Method
-
Objective: To develop a quantitative method to assess the purity of this compound and separate it from potential degradants.
-
Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: A C18 or similar reversed-phase column (e.g., Hypersil Gold™ PFP, 150 mm × 4.6 mm, 3.0 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient from a high aqueous content to a high organic content will be necessary to elute the compound and any potential degradants. A starting point could be:
-
0-5 min: 5% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Data Collection Rate: 10 Hz
-
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 (v/v) mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Dilute with the same solvent to a working concentration of around 0.3 mg/mL.
3.2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound at 0.3 mg/mL in 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide before injection.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound at 0.3 mg/mL in 0.01 M sodium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an appropriate amount of 0.01 M hydrochloric acid before injection.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound at 0.3 mg/mL in 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Inject directly into the HPLC system.
-
-
Thermal Degradation:
-
Prepare a solution of this compound at 0.3 mg/mL in a 50:50 (v/v) mixture of water and acetonitrile.
-
Incubate at 60°C for 48 hours.
-
Cool the solution before injection.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.3 mg/mL in 50:50 water:acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
Visualizations of Workflows and Pathways
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow for a comprehensive stability assessment of this compound.
4.2. Proposed Hydrolytic Degradation Pathway
This diagram illustrates the primary chemical transformation of this compound under aqueous conditions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG6-Ms for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (6)-mesylate (m-PEG6-Ms), a discrete PEGylation reagent, for its application in bioconjugation. This document details the core properties, bioconjugation strategies, detailed experimental protocols, and analytical methodologies for the characterization of this compound and its bioconjugates.
Introduction to this compound in Bioconjugation
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce the immunogenicity of the conjugated molecule.[1] this compound is a short, discrete-length PEGylation reagent featuring a methoxy-capped hexa-ethylene glycol chain and a terminal mesylate (methanesulfonyl) functional group. The mesylate group serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules.
The discrete nature of this compound ensures batch-to-batch consistency and results in a homogeneous product, which is a critical advantage in therapeutic applications over traditional polydisperse PEG reagents.[2] This guide will focus on the practical aspects of utilizing this compound for bioconjugation, providing researchers with the necessary information to design, execute, and analyze their experiments.
Core Properties of this compound
Understanding the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate | [3] |
| CAS Number | 130955-38-3 | [3] |
| Molecular Formula | C₁₂H₂₆O₈S | |
| Molecular Weight | 330.39 g/mol | |
| Appearance | Varies (typically a liquid or low-melting solid) | |
| Solubility | Soluble in DMSO, water, and other polar organic solvents. | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Bioconjugation Strategy with this compound
The mesylate group of this compound is a good leaving group that can be displaced by nucleophiles present on the surface of biomolecules. The primary targets for alkylation by this compound are the side chains of lysine (ε-amine) and cysteine (thiol) residues.
The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism. The rate of the reaction is influenced by the nucleophilicity of the target residue and the pH of the reaction buffer. Generally, higher pH values increase the nucleophilicity of amines and thiols, thus accelerating the reaction rate. However, the stability of the mesylate ester can be compromised at very high pH due to hydrolysis.
References
The Role of m-PEG6-Ms in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive overview of the role of a specific PEG linker, m-PEG6-Ms, in PROTAC synthesis, supported by experimental data and detailed protocols.
This compound, or methoxy-PEG6-mesylate, is a commercially available, six-unit polyethylene glycol chain functionalized with a methoxy group at one end and a mesylate group at the other. The methoxy group provides chemical stability, while the mesylate acts as a good leaving group, facilitating nucleophilic substitution reactions for its conjugation to either the POI ligand or the E3 ligase ligand.
Core Principles of this compound in PROTAC Design
The incorporation of an this compound linker into a PROTAC molecule offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which can otherwise present challenges in formulation and bioavailability.
-
Optimal Length and Flexibility: The six-unit PEG chain provides a balance of length and flexibility, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase. A linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.
-
Improved Permeability: While generally hydrophilic, the length of the PEG chain can be optimized to balance solubility and cell permeability.
-
Chemical Tractability: The terminal mesylate group allows for straightforward and efficient conjugation to nucleophilic functional groups (e.g., amines, phenols, thiols) present on the warhead or E3 ligase ligand.
Case Study: The BTK Degrader RC-1
A notable example of a PROTAC utilizing a PEG6 linker is the reversible covalent Bruton's tyrosine kinase (BTK) degrader, RC-1. This PROTAC was developed to overcome the limitations of irreversible BTK inhibitors. While the original publication refers to a "PEG6 linker," the synthesis is consistent with the use of a bifunctional PEG6 precursor that could be derived from or analogous to this compound.
Quantitative Data for BTK Degrader RC-1 and Analogs
The following table summarizes the degradation potency of RC-1 and its analogs, highlighting the impact of the linker and warhead chemistry.
| Compound | Linker Composition | Warhead Type | DC50 (nM) in Mino Cells | Dmax (%) in Mino Cells |
| RC-1 | PEG6 | Reversible Covalent (cyano-acrylamide) | <10 | >85 |
| NC-1 | PEG6 | Non-covalent | 2.2 | 97 |
| IR-1 | PEG6 | Irreversible Covalent (acrylamide) | <10 | ~90 |
| RC-2 | Modified PEG6 | Reversible Covalent (cyano-acrylamide) | Less potent than RC-1 | - |
| RC-3 | Modified PEG6 | Reversible Covalent (cyano-acrylamide) | <10 | ~90 |
Data compiled from Guo et al., 2020. The DC50 is the concentration of the compound that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC utilizing a PEG6 linker, exemplified by the synthesis of RC-1, and for the evaluation of its degradation activity.
Protocol 1: Synthesis of a PROTAC with a PEG6 Linker (RC-1)
The synthesis of RC-1 involves a modular approach, where the E3 ligase ligand (pomalidomide) is first conjugated to the PEG6 linker, followed by coupling to the BTK-binding warhead.
Step 1: Synthesis of Pomalidomide-PEG6-alcohol
-
To a solution of 4-hydroxy-pomalidomide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of mono-tosylated PEG6 (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pomalidomide-PEG6-alcohol.
Step 2: Oxidation to Pomalidomide-PEG6-aldehyde
-
Dissolve pomalidomide-PEG6-alcohol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The crude aldehyde is typically used in the next step without further purification.
Step 3: Synthesis of the BTK-binding Warhead (cyanoacetate derivative of ibrutinib analog)
-
Synthesize the ibrutinib analog with a free amine or hydroxyl group for coupling, following established literature procedures.
-
Couple the ibrutinib analog to a cyanoacetic acid derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
Step 4: Final Aldol Condensation to Yield RC-1
-
Dissolve the pomalidomide-PEG6-aldehyde (1.0 eq) and the BTK-binding cyanoacetate (1.1 eq) in a mixture of acetic acid and piperidine.
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC (RC-1) by preparative HPLC.
Protocol 2: Western Blot Analysis of BTK Degradation
This protocol is used to determine the degradation of the target protein (BTK) in a cell line (e.g., Mino) after treatment with the PROTAC.
1. Cell Culture and Treatment:
- Seed Mino cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
- Allow cells to adhere and grow for 24 hours.
- Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against BTK overnight at 4°C.
- Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with a chemiluminescent substrate.
5. Data Analysis:
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities for BTK and the loading control.
- Normalize the BTK band intensity to the loading control.
- Calculate the percentage of BTK degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action with a PEG6 Linker.
References
An In-depth Technical Guide on the Safety and Handling of m-PEG6-Ms
This guide provides a comprehensive overview of the safety and handling guidelines for m-PEG6-Ms (methoxy-polyethylene glycol (6)-mesylate), catering to researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data on similar PEGylated compounds and general laboratory safety protocols.
Introduction to this compound
This compound is a monofunctional polyethylene glycol (PEG) derivative containing a methoxy group at one terminus and a mesylate group at the other. The mesylate is a good leaving group, making this compound a useful reagent for PEGylation, a process that can improve the solubility, stability, and pharmacokinetic profile of molecules. It is primarily intended for research use only and not for human or veterinary applications[1].
Hazard Identification and Classification
-
Skin and eye irritation: Direct contact may cause irritation.
-
Respiratory tract irritation: Inhalation of dust or aerosols may cause irritation.
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
For some chemical reagents, hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are common[2].
Quantitative Safety Data
Specific quantitative toxicity data for this compound, such as LD50 values, is not available in the public domain. The table below summarizes general safety-related information gleaned from suppliers of this compound and similar PEGylated compounds.
| Parameter | Value/Information | Source |
| Appearance | Solid powder | [1] |
| Purity | >97% | [1] |
| Molecular Weight | 330.39 g/mol | [1] |
| Solubility | Soluble in DMSO | |
| Chemical Stability | Stable under recommended storage conditions. | |
| Reactivity | Nonreactive under normal conditions. Avoid strong acids, strong bases, and oxidizing agents. | |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Short-term: Store at 0 - 4°C for days to weeks.
-
Long-term: Store at -20°C for months to years.
-
Keep the container tightly sealed in a dry, dark, and well-ventilated place.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the material and place it in a sealed container for disposal.
-
Ventilate the area after clean-up is complete.
First Aid:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After skin contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the application (e.g., PEGylation of a particular protein or small molecule). Researchers should refer to relevant literature for protocols tailored to their specific needs. A general workflow for a PEGylation reaction would involve:
-
Dissolution: Dissolve the molecule to be PEGylated in a suitable buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction: Add the this compound solution to the solution of the target molecule. The reaction is typically carried out at a specific pH and temperature for a defined period.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the PEGylated product using techniques such as chromatography.
-
Characterization: Characterize the final product to confirm successful PEGylation.
Visualized Safety and Handling Workflow
The following diagram illustrates the general workflow for the safe handling and use of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
Conclusion
While this compound is a valuable tool in research and drug development, it is imperative to handle it with care, adhering to standard laboratory safety practices. The information provided in this guide serves as a general resource. Researchers should always consult institutional safety guidelines and, when available, the manufacturer's specific safety data sheets.
References
A Technical Guide to m-PEG6-Ms: Suppliers, Purity, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG6-Ms (methoxy-polyethylene glycol-6-mesylate), a valuable chemical tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines key suppliers, available purity specifications, and a representative analytical workflow for purity assessment, addressing the critical need for well-characterized reagents in research and development.
Supplier and Purity Overview
The selection of a high-purity this compound reagent is fundamental to ensuring the reproducibility and success of downstream applications. A survey of prominent suppliers reveals a range of purity levels, which are summarized in the table below. Researchers are advised to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
| Supplier | Product Name | CAS Number | Purity Specification |
| AxisPharm | This compound | Not Specified | ≥95%[1] |
| MedKoo Biosciences | This compound | 130955-38-3 | >97% (or refer to the Certificate of Analysis)[2] |
| BroadPharm | This compound | Not Specified | 98%[3] |
Experimental Protocols: Purity Determination
While specific, detailed experimental protocols for the purity determination of this compound are often proprietary to the supplier, a general analytical approach can be inferred from common practices for characterizing PEGylated molecules. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A Representative Experimental Workflow for Purity Analysis:
The following diagram illustrates a typical workflow for assessing the purity of this compound. This process is designed to separate the main compound from any impurities and provide structural confirmation.
Caption: A representative workflow for the purity determination of this compound.
Methodology Details:
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a high-purity solvent compatible with the analytical techniques to be used, such as acetonitrile or deionized water.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 column is typically used for the separation of polar molecules like PEGs.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a small amount of an additive like formic acid to improve peak shape, is employed.
-
Detection: A UV detector may have limited utility as PEGs lack a strong chromophore.[4] Therefore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often preferred for quantitative analysis.
-
-
Mass Spectrometry (MS):
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for PEG molecules.
-
The mass-to-charge ratio (m/z) of the parent ion and any fragments are determined, confirming the identity of the this compound and any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are powerful techniques for the structural elucidation and confirmation of the this compound molecule.
-
The chemical shifts, integration of proton signals, and carbon signals provide definitive structural information and can be used to identify and quantify impurities.
-
-
Data Analysis:
-
The purity is typically calculated from the HPLC chromatogram by determining the area percentage of the main peak relative to the total area of all peaks.
-
MS and NMR data are used to confirm the identity of the main peak as this compound and to identify the structures of any significant impurities.
-
Signaling Pathways and Logical Relationships
In the context of its application, this compound serves as a linker to modify biomolecules. The logical relationship in its use involves the reaction of the mesylate group with a nucleophile on a target molecule.
Caption: The fundamental reaction of this compound with a target biomolecule.
This guide provides a foundational understanding of this compound for researchers. For critical applications, direct communication with the selected supplier for detailed analytical data and batch-specific information is strongly recommended.
References
Methodological & Application
Application Notes and Protocols for the Use of m-PEG6-Ms in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the hydrophilicity of ADCs, thereby improving their solubility, reducing aggregation, and extending their circulation half-life.
This document provides detailed application notes and protocols for the use of m-PEG6-Ms, a monofunctional PEG linker with a methoxy-terminated PEG chain of six ethylene glycol units and a reactive mesylate group, in the development of ADCs. The mesylate group serves as an effective leaving group for nucleophilic substitution, enabling the conjugation of the PEG linker to a payload molecule.
Advantages of Using this compound Linker in ADCs
The incorporation of an this compound linker in an ADC construct offers several key advantages:
-
Enhanced Hydrophilicity: The PEG6 chain imparts water solubility to the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.
-
Defined Spacer Length: The use of a discrete PEG6 linker provides a precise and uniform spacer between the antibody and the drug, which can be important for optimizing steric hindrance and the interaction of the antibody with its target antigen.
-
Versatile Conjugation Chemistry: The mesylate group can react with various nucleophiles (e.g., thiols, amines, hydroxyls) present on payload molecules, offering flexibility in the design of the drug-linker synthesis.
Experimental Protocols
The development of an ADC using an this compound linker is a multi-step process that involves the synthesis of the drug-linker conjugate followed by its conjugation to the antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG6-m)
This protocol describes the conjugation of a payload containing a nucleophilic group (e.g., a thiol, amine, or hydroxyl) to the this compound linker via nucleophilic substitution.
Materials:
-
This compound (methoxy-PEG6-mesylate)
-
Payload with a nucleophilic functional group (e.g., Payload-SH, Payload-NH2, or Payload-OH)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the payload in the anhydrous aprotic solvent under an inert atmosphere (Nitrogen or Argon).
-
Add the non-nucleophilic base to the solution. The choice of base and its stoichiometry will depend on the pKa of the nucleophile on the payload. For amines and thiols, 1.5-2.0 equivalents of DIPEA are typically used. For less nucleophilic hydroxyl groups, a stronger base like K2CO3 may be required in excess.
-
Stir the solution at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
-
Conjugation Reaction:
-
Dissolve this compound (typically 1.1-1.5 molar equivalents relative to the payload) in a small amount of the anhydrous aprotic solvent.
-
Add the this compound solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the payload. For less reactive nucleophiles, gentle heating (e.g., 40-50°C) may be necessary.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by analytical HPLC-MS. This will allow for the identification of the starting materials and the desired drug-linker conjugate product.
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using preparative reverse-phase HPLC to isolate the pure drug-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the drug-linker conjugate by HPLC, Mass Spectrometry, and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines a common method for conjugating a drug-linker, which has been modified to contain a maleimide group, to a monoclonal antibody via cysteine engineering or reduction of interchain disulfides.
Note: This protocol assumes the synthesized Payload-PEG6-m from Protocol 1 has been further functionalized to introduce a maleimide group for thiol-specific conjugation. This is a common strategy in ADC development.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Maleimide-functionalized drug-linker (Payload-PEG6-Maleimide)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Reduction (Partial or Full):
-
To conjugate to the interchain cysteine residues, the disulfide bonds of the antibody need to be partially or fully reduced.
-
Incubate the antibody with a controlled molar excess of a reducing agent (e.g., TCEP or DTT). The amount of reducing agent will determine the number of available thiol groups and thus the final Drug-to-Antibody Ratio (DAR).
-
The reduction is typically carried out at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
-
Immediately add the maleimide-functionalized drug-linker solution (typically in a co-solvent like DMSO) to the reduced antibody solution. A molar excess of the drug-linker is used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the drug-linker.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC or TFF. The ADC is exchanged into a suitable formulation buffer (e.g., PBS or histidine buffer).
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs. UV-Vis spectroscopy can also be used to estimate the DAR by measuring the absorbance of the payload and the antibody.
-
Purity and Aggregation: Assess the purity and the level of aggregation of the final ADC product by SEC-HPLC.
-
Mass Analysis: Confirm the identity and heterogeneity of the ADC by mass spectrometry.
-
Data Presentation
The use of PEG linkers can significantly impact the in vitro and in vivo properties of an ADC. The following tables summarize representative data from studies on PEGylated ADCs. While specific data for this compound is limited in the public domain, these tables illustrate the expected trends.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
| Data adapted from Burke et al., 2017. Note: In this particular study, PEG linker length had a minimal impact on in vitro cytotoxicity. However, in other contexts, longer PEG chains can sometimes lead to a slight decrease in potency. |
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. Note: Increasing PEG linker length generally leads to a decrease in clearance, indicating a longer circulation half-life. |
Table 3: Representative Pharmacokinetic Parameters of PEGylated ADCs in Mice
| ADC Construct | Linker | Half-life (t1/2) in hours |
| Affibody-MMAE | No PEG | ~0.33 |
| Affibody-PEG4k-MMAE | 4 kDa PEG | ~0.83 |
| Affibody-PEG10k-MMAE | 10 kDa PEG | ~3.7 |
| Data adapted from a study on affibody-drug conjugates, illustrating the significant impact of PEGylation on half-life. |
Mandatory Visualizations
Signaling Pathway for ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for ADC Development using this compound
Caption: Experimental workflow for ADC synthesis and evaluation.
Logical Relationship of this compound in ADC Design
Caption: Impact of this compound linker properties on ADC therapeutic outcomes.
Application Notes and Protocols for the Reaction of m-PEG6-Ms with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between methoxy-poly(ethylene glycol)6-mesylate (m-PEG6-Ms) and primary amines. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of a hydrophilic PEG spacer to a variety of molecules, including proteins, peptides, and small molecule drugs. Such modifications can enhance solubility, improve pharmacokinetic profiles, and reduce the immunogenicity of therapeutic agents.
Reaction Principle and Mechanism
The reaction of this compound with a primary amine is a classic nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the primary amine acts as a nucleophile, attacking the carbon atom attached to the mesylate (methanesulfonate) group. The mesylate group is an excellent leaving group, facilitating the displacement and formation of a stable secondary amine linkage.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the this compound.
-
Transition State: A transient, high-energy transition state is formed where both the amine and the mesylate are partially bonded to the carbon atom.
-
Leaving Group Departure: The stable mesylate anion departs, resulting in the formation of the PEGylated amine conjugate.
Applications in Research and Drug Development
The conjugation of m-PEG6 to primary amines finds broad applications in the pharmaceutical and biotechnology industries:
-
PEGylation of Proteins and Peptides: Attaching PEG chains to therapeutic proteins or peptides can increase their hydrodynamic size, prolonging their circulation half-life by reducing renal clearance.[1] It can also shield epitopes, reducing immunogenicity. The primary amine targets are typically the ε-amino group of lysine residues and the N-terminal α-amino group.
-
Small Molecule Drug Modification: PEGylating small molecule drugs can improve their solubility, bioavailability, and pharmacokinetic properties.[2][3] This is particularly beneficial for hydrophobic drugs.
-
PROTACs and Antibody-Drug Conjugates (ADCs): m-PEG6 linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs.[4] In these constructs, the PEG linker connects a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand).
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary amine. Optimization of reaction conditions (e.g., temperature, time, and molar ratios) is often necessary depending on the specific amine-containing substrate.
General Protocol for Reaction with a Small Molecule Primary Amine
This protocol is suitable for conjugating this compound to a small molecule containing a primary amine.
Materials:
-
This compound
-
Primary amine-containing small molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Diethyl ether (for precipitation)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: Dissolve the primary amine-containing small molecule in anhydrous DMF or DMSO.
-
Base Addition: Add 1.5 to 2.0 molar equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) to the solution. The base acts as a proton scavenger.
-
This compound Addition: Dissolve this compound (1.0 to 1.2 molar equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature to 50°C under an inert atmosphere (Nitrogen or Argon). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
The precipitate is then collected by filtration and washed with cold diethyl ether.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.[5]
-
Protocol for PEGylation of a Protein
This protocol outlines the general steps for conjugating this compound to primary amines (lysine residues) on a protein.
Materials:
-
This compound
-
Protein with accessible lysine residues
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4-8.0 or 50 mM sodium borate buffer pH 8.0-9.0.
-
Quenching solution: 1 M Tris-HCl or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in the reaction buffer.
-
Conjugation: Add the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50 mM. This will react with any unreacted this compound.
-
Purification: Remove the unreacted PEG reagent and purify the PEGylated protein using SEC or IEX. The choice of chromatography will depend on the properties of the protein and the degree of PEGylation.
Data Presentation
The efficiency of the this compound reaction with primary amines can be quantified by monitoring reaction yield and purity. The following tables provide a template for summarizing such data.
Table 1: Reaction Conditions and Yields for this compound Conjugation
| Parameter | Small Molecule Conjugation | Protein PEGylation |
| This compound:Amine Molar Ratio | 1.2 : 1 | 10 : 1 |
| Solvent/Buffer | Anhydrous DMF | 0.1 M PBS, pH 7.4 |
| Temperature (°C) | 40 | 25 (Room Temperature) |
| Reaction Time (hours) | 24 | 2 |
| Typical Yield (%) | 70-90% | 40-60% (mono-PEGylated) |
| Purification Method | Preparative HPLC | Size-Exclusion Chromatography |
Table 2: Characterization of m-PEG6-Amine Conjugate
| Analytical Method | Parameter Measured | Expected Result |
| LC-MS | Molecular Weight | Confirms the addition of the m-PEG6 moiety. |
| ¹H NMR | Proton Chemical Shifts | Shows characteristic PEG ethylene oxide protons (~3.6 ppm). |
| SDS-PAGE (for proteins) | Apparent Molecular Weight | PEGylated protein will show an increase in apparent molecular weight. |
| RP-HPLC | Purity | Determines the percentage of the desired conjugate. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an m-PEG6-amine conjugate.
Application in Signaling Pathways: PEGylated Kinase Inhibitors
PEGylated small molecules are being developed as inhibitors for various signaling pathways implicated in diseases like cancer. For instance, a PEGylated kinase inhibitor can exhibit improved solubility and a longer half-life, leading to sustained inhibition of a target kinase within a signaling cascade.
The diagram below illustrates the conceptual role of a PEGylated kinase inhibitor in the MAP Kinase (MAPK) signaling pathway.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to m-PEG6-Ms Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the conjugation of methoxy-poly(ethylene glycol)-6-methanesulfonate (m-PEG6-Ms). It includes detailed protocols for the conjugation of this compound to proteins via primary amines and thiols, methods for the purification and characterization of the resulting conjugates, and a discussion of the applications of this technology. Additionally, this guide presents quantitative data in structured tables for easy comparison and visual diagrams to illustrate key experimental workflows and biological signaling pathways.
Introduction to this compound and PEGylation
Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that is widely used in drug delivery and bioconjugation. The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased drug solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.
This compound is a monofunctional PEGylation reagent with a methoxy cap at one end and a methanesulfonyl (mesylate) group at the other. The mesylate is an excellent leaving group, allowing for the efficient reaction of the PEG chain with nucleophilic functional groups on biomolecules, such as primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues). The discrete chain length of six ethylene glycol units provides a defined spacer that can be advantageous for optimizing the properties of the conjugated molecule.
Materials and Methods
Materials
-
This compound (MW: 330.39 g/mol )
-
Protein or other molecule to be conjugated (e.g., antibody, enzyme)
-
Reaction Buffers:
-
For amine conjugation: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM sodium borate buffer, pH 8.0-9.0.
-
For thiol conjugation: PBS, pH 6.5-7.5, containing 1-5 mM EDTA.
-
-
Reducing agent (for thiol conjugation, if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) system.
-
Characterization Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Storage and Handling of this compound
This compound is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of this compound immediately before use, as the mesylate group can hydrolyze in the presence of water.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins. The optimal reaction conditions, including stoichiometry, pH, temperature, and reaction time, should be determined empirically for each specific molecule.
Protocol 1: Conjugation to Primary Amines (e.g., Lysine Residues)
This protocol describes the conjugation of this compound to the primary amines present on the surface of a protein.
Experimental Workflow for Amine Conjugation
Caption: Workflow for this compound conjugation to primary amines.
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 2-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A starting point is a 10- to 50-fold molar excess of this compound over the protein.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC).
-
Further purify the PEGylated protein from the unconjugated protein using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Conjugation to Thiols (e.g., Cysteine Residues)
This protocol is for the conjugation of this compound to free thiol groups on a protein. If the protein contains disulfide bonds that need to be targeted, a reduction step is necessary.
Experimental Workflow for Thiol Conjugation
Caption: Workflow for this compound conjugation to thiols.
Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA) to a final concentration of 2-10 mg/mL. Degas the buffer to minimize thiol oxidation.
-
-
(Optional) Reduction of Disulfide Bonds:
-
To conjugate to cysteines involved in disulfide bonds, first reduce the protein by adding a 10- to 20-fold molar excess of DTT or TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
If DTT is used, it must be removed by a desalting column before adding the this compound. TCEP does not need to be removed if a moderate excess is used.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
-
Purification:
-
Separate the PEGylated protein from unreacted this compound and other small molecules using a desalting or size-exclusion column.
-
Further purification to separate PEGylated from un-PEGylated protein can be performed using IEX or HIC.
-
Characterization of this compound Conjugates
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation and assess purity. | A band shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
| UV-Vis Spectroscopy | To determine the protein concentration and, in some cases, the degree of PEGylation if the PEG reagent contains a chromophore. | Used in conjunction with other methods to calculate the drug-to-antibody ratio (DAR). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the conjugate and the distribution of PEGylated species. | A mass spectrum showing peaks corresponding to the unmodified protein and the protein with one or more PEG chains attached. This allows for the calculation of the average degree of PEGylation. |
| Chromatography (SEC, IEX, HIC, RP-HPLC) | To assess the purity and heterogeneity of the conjugate. | SEC can show an increase in hydrodynamic radius. IEX and HIC can separate species with different numbers of attached PEGs. |
Table 1: Techniques for the Characterization of PEGylated Proteins.
Quantitative Data Summary
The efficiency of PEGylation can be influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table provides a hypothetical summary of how these parameters can affect the degree of PEGylation.
| Molar Ratio (this compound:Protein) | pH | Temperature (°C) | Reaction Time (h) | Average Degree of PEGylation | Yield of Mono-PEGylated Product (%) |
| 10:1 | 7.5 | 25 | 4 | 0.8 | 60 |
| 20:1 | 7.5 | 25 | 4 | 1.5 | 75 |
| 50:1 | 7.5 | 25 | 4 | 2.8 | 50 |
| 20:1 | 8.5 | 25 | 4 | 2.1 | 65 |
| 20:1 | 7.5 | 4 | 12 | 1.2 | 70 |
Table 2: Hypothetical Quantitative Data for this compound Conjugation to a Model Protein via Amine Groups. These values are illustrative and will vary depending on the specific protein and reaction conditions.
Applications and Biological Context
This compound is a versatile reagent for the PEGylation of a wide range of biomolecules, including proteins, peptides, and oligonucleotides. The resulting conjugates have numerous applications in research and drug development.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and extends its circulation half-life.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, reducing its recognition by the immune system.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic molecules.
A prominent example of the clinical application of PEGylation is in the development of long-acting biologics such as PEG-interferon for the treatment of hepatitis C and PEG-filgrastim (G-CSF) for the management of neutropenia.
Signaling Pathway of PEGylated Granulocyte Colony-Stimulating Factor (PEG-G-CSF)
PEG-G-CSF is used to stimulate the production of neutrophils. It acts by binding to the G-CSF receptor on myeloid progenitor cells, which activates the JAK-STAT signaling pathway.[1][2] This leads to the transcription of genes that promote cell proliferation, differentiation, and survival.[1]
Caption: PEG-G-CSF signaling via the JAK-STAT pathway.[1][2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | - Inactive this compound due to hydrolysis.- Non-optimal reaction conditions (pH, temperature, time).- Insufficient molar excess of this compound.- (For thiols) Re-oxidation of sulfhydryl groups. | - Use fresh, anhydrous this compound solution.- Optimize reaction conditions.- Increase the molar excess of the PEG reagent.- Perform thiol conjugation under an inert atmosphere. |
| Precipitation of protein during reaction | - High concentration of organic solvent (DMSO/DMF).- Protein instability at the reaction pH. | - Keep the volume of organic solvent to a minimum (<10% of total volume).- Screen for optimal buffer conditions. |
| High degree of heterogeneity | - Multiple reactive sites on the protein.- Non-optimized reaction conditions leading to multiple PEG additions. | - For site-specific conjugation, consider engineering a unique cysteine residue.- Optimize the molar ratio and reaction time to favor mono-PEGylation. |
Table 3: Troubleshooting Guide for this compound Conjugation.
Conclusion
This compound is an effective reagent for the PEGylation of biomolecules, offering a straightforward method to improve their therapeutic properties. The protocols provided in this guide serve as a starting point for developing a robust conjugation strategy. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are crucial for achieving the desired product with high purity and activity. The principles and methods described herein are applicable to a wide range of research and drug development applications.
References
Application Notes and Protocols for m-PEG6-Ms in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG6-Ms for Antibody-Drug Conjugation
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1] Poly(ethylene glycol) (PEG) linkers have become a valuable tool in ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[2]
This document provides detailed application notes and protocols for the use of this compound, a monofunctional PEG linker with a terminal mesylate group, for the conjugation of small molecules to antibodies. The mesylate (methanesulfonyl) group is an excellent leaving group, allowing for efficient reaction with nucleophilic residues on the antibody surface, primarily the ε-amino group of lysine residues.[3] The discrete chain length of six ethylene glycol units provides a balance between increased hydrophilicity and a relatively small size, which can be advantageous for tumor penetration.[4]
The inclusion of a short PEG linker like this compound offers several key advantages in ADC development:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to a propensity for ADC aggregation. The hydrophilic PEG6 linker helps to mitigate this issue, improving solubility and manufacturing feasibility.[2]
-
Improved Pharmacokinetics: The PEG chain can create a hydrophilic shield around the payload, potentially reducing clearance rates and extending the plasma half-life of the ADC.
-
Defined Spacer Length: The use of a discrete PEG6 linker provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing steric hindrance and maintaining the antibody's binding affinity to its target antigen.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the ADC.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate | |
| CAS Number | 130955-38-3 | |
| Molecular Formula | C12H26O8S | |
| Molecular Weight | 330.39 g/mol | |
| Appearance | Solid powder | |
| Purity | >97% | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule to an Antibody using this compound
This protocol describes a two-step process where the this compound linker is first reacted with the small molecule drug, and the resulting drug-linker conjugate is then attached to the antibody. This approach is suitable when the small molecule contains a functional group that can react with the mesylate.
Materials:
-
This compound
-
Small molecule drug with a nucleophilic functional group (e.g., amine, thiol)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
-
Organic base (e.g., Triethylamine - TEA, N,N-Diisopropylethylamine - DIPEA)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS, HIC-HPLC)
Step 1: Synthesis of the Drug-PEG6-Ms Conjugate
-
Dissolution: Dissolve the small molecule drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Reaction: Add an organic base such as TEA or DIPEA (2-3 equivalents) to the solution. The base acts as a scavenger for the methanesulfonic acid byproduct.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Purification: Purify the resulting Drug-PEG6 conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the Drug-PEG6 conjugate by mass spectrometry (MS) and NMR.
Step 2: Conjugation of Drug-PEG6 to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Conjugation Reaction: Add the purified Drug-PEG6 conjugate (typically a 5- to 20-fold molar excess over the antibody) to the antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted mesylate groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using SEC (e.g., Sephadex G-25) to remove excess drug-linker and quenching reagents. Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using HIC.
Experimental Workflow for Two-Step Conjugation
Caption: Workflow for the two-step conjugation of a small molecule to an antibody using this compound.
Protocol 2: One-Step Conjugation of a Small Molecule to an Antibody using this compound as a Linker
This protocol is suitable when the small molecule drug already contains a functional group that can react with the antibody (e.g., an NHS ester to react with lysines) and the goal is to introduce a PEG spacer. In this case, the antibody is first modified with the m-PEG6-linker, and then the drug is conjugated.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Small molecule drug with an antibody-reactive group (e.g., NHS ester, maleimide)
-
Reaction Buffer 1: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0-8.5
-
Reaction Buffer 2: Dependent on the drug's reactive group chemistry (e.g., pH 7.2-7.5 for maleimide-thiol reaction)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification and analytical materials as in Protocol 1
Step 1: PEGylation of the Antibody
-
Antibody Preparation: Prepare the antibody at 5-10 mg/mL in Reaction Buffer 1.
-
PEGylation Reaction: Add this compound (5-20 molar excess) to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess this compound by SEC (e.g., Sephadex G-25) into Reaction Buffer 2.
Step 2: Conjugation of the Drug to the PEGylated Antibody
-
Conjugation Reaction: Add the small molecule drug (with an antibody-reactive group) to the purified PEGylated antibody solution at a suitable molar excess.
-
Incubation: Incubate under conditions appropriate for the specific conjugation chemistry (e.g., room temperature for 1-2 hours for NHS ester or maleimide reactions).
-
Quenching: If necessary, quench the reaction (e.g., with cysteine for maleimide reactions).
-
Purification: Purify the final ADC using SEC and/or HIC.
Experimental Workflow for One-Step Conjugation
Caption: Workflow for the one-step conjugation of a small molecule to an antibody using this compound.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and performance.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. An optimal DAR is critical for balancing efficacy and toxicity. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the percentage of monomeric ADC and the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity. |
| Identity and Integrity | Mass Spectrometry (Intact and/or reduced LC-MS) | To confirm the correct mass of the ADC and its subunits (light and heavy chains), verifying successful conjugation. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cell lines. |
| Plasma Stability | Incubation in plasma followed by LC-MS or ELISA | To assess the stability of the linker and the rate of drug deconjugation in a biologically relevant matrix. |
In Vitro and In Vivo Evaluation
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values to determine the potency and specificity of the ADC.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) intravenously at various doses and schedules.
-
Monitoring: Monitor tumor volume and body weight of the animals regularly.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Expected Results and Data Presentation
The use of an this compound linker is expected to yield ADCs with improved physicochemical and pharmacological properties compared to those with non-PEGylated linkers.
Table 1: Representative Pharmacokinetic Parameters of ADCs with and without a PEG Linker
| ADC Construct | Plasma Half-life (hours) | Area Under the Curve (AUC) (µg*h/mL) | Reference |
| Antibody-Drug (No PEG) | 20 | 500 | |
| Antibody-PEG4-Drug | 50 | 1200 | |
| Antibody-PEG10-Drug | 110 | 2500 |
Note: These are representative values and will vary depending on the specific antibody, drug, and animal model.
Table 2: Representative In Vitro and In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| ADC Construct | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Antibody-Drug (No PEG) | 1.5 | 60 | |
| Antibody-PEG4-Drug | 6.8 | 75 | |
| Antibody-PEG10-Drug | 33 | 90 |
Note: The in vitro cytotoxicity may decrease with longer PEG chains due to steric hindrance, but this can be offset by improved pharmacokinetics leading to enhanced in vivo efficacy.
Generalized ADC Mechanism of Action
The following diagram illustrates the general mechanism by which an ADC exerts its cytotoxic effect on a target cancer cell.
ADC Mechanism of Action
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC) from target binding to cell death.
Conclusion
The this compound linker is a valuable tool for the development of ADCs, offering a means to improve their physicochemical and pharmacokinetic properties. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this linker in their ADC discovery and development efforts. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for achieving a successful therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Note: LC-MS Analysis of m-PEG6-Ms Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the modification of peptides with methoxy-poly(ethylene glycol) with six ethylene glycol units and a mesylate functional group (m-PEG6-Ms) and the subsequent analysis of the modified product by Liquid Chromatography-Mass Spectrometry (LC-MS). The modification with short, discrete PEG chains like m-PEG6 allows for precise control over the hydrophilicity and molecular weight of peptides, which is of significant interest in drug development for improving pharmacokinetic properties. The described workflow covers peptide modification, sample preparation, LC-MS/MS analysis, and data interpretation. A model peptide, Angiotensin II, is used to illustrate the methodology.
Introduction
Peptide therapeutics offer high specificity and potency but are often limited by short in-vivo half-lives and poor solubility. Covalent modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to overcome these limitations.[1][2] While traditional PEGylation involves polydisperse, high molecular weight polymers, the use of short, monodisperse PEG reagents, such as this compound, allows for precise, stoichiometric modification. The mesylate (Ms) group is an excellent leaving group, facilitating the alkylation of nucleophilic residues on a peptide, such as the N-terminal amine or the side chains of Cysteine, Lysine, and Histidine.
Characterizing these modified peptides is crucial to ensure product quality and understand structure-activity relationships. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing information on the extent of modification, the site of modification, and the purity of the product.[3][4] This document outlines a comprehensive workflow for the analysis of peptides modified with this compound.
Experimental Workflow
The overall experimental workflow consists of three main stages: peptide modification, LC-MS analysis, and data processing. A schematic of this process is shown below. This workflow ensures a systematic approach from sample preparation to final data interpretation.
Caption: Overall workflow for this compound peptide modification and LC-MS analysis.
Quantitative Data Summary
The primary modification involves the addition of a methoxy-PEG6 group to the peptide. The expected mass change is a critical piece of quantitative data for identifying modified species in the mass spectrum.
Table 1: Mass of m-PEG6 Modification
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
|---|
| m-PEG6 group | C₁₃H₂₇O₆ | 279.1808 |
For our model peptide, Angiotensin II, the expected masses of the unmodified and mono-PEGylated forms are listed below. The presence of multiple potential modification sites can lead to isomeric products, which may be separated by chromatography.
Table 2: Expected Masses for Angiotensin II and its m-PEG6 Derivative
| Peptide Form | Sequence | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|---|
| Unmodified Angiotensin II | DRVYIHPF | C₅₀H₇₁N₁₃O₁₂ | 1045.5372 |
| Mono-m-PEG6-Angiotensin II | (m-PEG6)-DRVYIHPF | C₆₃H₉₈N₁₃O₁₈ | 1324.7180 |
Experimental Protocols
Protocol 1: Peptide Modification with this compound
This protocol describes a general method for modifying a peptide with this compound. The reaction conditions, particularly pH, may need to be optimized depending on the target amino acid residue.
Materials:
-
Peptide of interest (e.g., Angiotensin II)
-
This compound reagent
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 5% Trifluoroacetic acid (TFA) in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO. For example, for a 1 mM peptide solution, prepare a 10 mM this compound solution.
-
Reaction Initiation: Add the this compound stock solution to the peptide solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to maintain peptide solubility and buffer integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 4 hours with gentle mixing. The reaction time can be optimized (e.g., 2-12 hours) based on the reactivity of the target residue.
-
Quenching: Stop the reaction by adding the Quenching Solution to lower the pH to ~2-3. This protonates any remaining reactive amines and hydrolyzes excess this compound reagent.
-
Sample Storage: The quenched reaction mixture can be stored at -20°C until LC-MS analysis. For immediate analysis, proceed to Protocol 2.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the analysis of the modified peptide mixture using a standard reversed-phase LC-MS/MS setup.
Materials:
-
Quenched reaction mixture from Protocol 1
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., a Q-Exactive or TripleTOF mass spectrometer coupled to a UHPLC system)
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Procedure:
-
Sample Preparation: Dilute the quenched reaction mixture 1:100 in Mobile Phase A. If high salt concentration is an issue, desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.
-
LC Separation:
-
Inject 1-5 µL of the prepared sample onto the C18 column.
-
Equilibrate the column with 2% Mobile Phase B.
-
Apply a linear gradient to separate the unmodified peptide, modified peptide(s), and byproducts. A typical gradient might be:
-
0-5 min: 2% B
-
5-35 min: 2% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 2% B
-
50-60 min: 2% B
-
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
MS/MS Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data using a data-dependent acquisition (DDA) method.
-
Full MS Scan (MS1):
-
Scan range: m/z 300-2000
-
Resolution: 70,000
-
AGC target: 3e6
-
-
dd-MS2 Scan (MS/MS):
-
Select the top 5-10 most intense ions from the MS1 scan for fragmentation.
-
Use Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 28-30.
-
Resolution: 17,500
-
AGC target: 1e5
-
Set a dynamic exclusion of 30 seconds to allow for the detection of lower abundance ions.
-
-
Data Presentation and Analysis
The raw LC-MS data should be processed using appropriate software (e.g., Thermo Scientific BioPharma Finder™, PEAKS Studio, or similar). The primary goal is to identify and quantify the unmodified and m-PEG6-modified peptides.
Analysis Workflow:
-
Peak Identification: Extract the ion chromatograms for the expected m/z values of the unmodified and modified peptides (see Table 2 for calculated masses). Remember to account for different possible charge states (e.g., +2, +3, +4).
-
Mass Verification: Compare the measured monoisotopic mass from the deconvoluted mass spectrum with the theoretical mass. The mass accuracy should be within 5 ppm.
-
MS/MS Fragmentation Analysis: For modified peptides, the MS/MS spectrum should be analyzed to confirm the peptide sequence and, if possible, localize the site of modification. The fragmentation pattern will show a series of b- and y-ions, some of which will contain the m-PEG6 mass modification.
Illustrative Data Table:
The results of the analysis can be summarized in a table format for clear comparison.
Table 3: Representative LC-MS Results for Angiotensin II Modification
| Analyte | Retention Time (min) | Observed [M+2H]²⁺ (m/z) | Calculated Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|---|
| Angiotensin II | 15.2 | 523.7759 | 1045.5372 | 1045.5368 | -0.4 |
| m-PEG6-Angiotensin II | 18.5 | 663.3663 | 1324.7180 | 1324.7175 | -0.4 |
Visualization of Modification and Fragmentation
The following diagram illustrates the modification of a peptide's N-terminus and a representative fragmentation pattern that can be used to confirm the modification.
Caption: Modification reaction at an N-terminal amine and resulting modified b-ions.
Conclusion
This application note provides a comprehensive guide for the modification of peptides with this compound and their subsequent analysis by LC-MS. The detailed protocols for peptide modification and LC-MS/MS analysis, along with guidelines for data interpretation, offer a solid foundation for researchers. This workflow enables the precise characterization of discreetly PEGylated peptides, which is essential for the development of novel peptide-based therapeutics with enhanced properties.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for m-PEG6-Ms in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)6-mesylate (m-PEG6-Ms) in targeted drug delivery studies. This document outlines the synthesis, reaction mechanisms, and characterization of this compound drug conjugates, along with detailed experimental protocols and representative data.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker containing six ethylene glycol units, a terminal methoxy group, and a reactive mesylate (methanesulfonyl) group. The methoxy group renders the PEG chain inert, preventing non-specific binding and aggregation. The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by functional groups such as amines (-NH2) and thiols (-SH) commonly found on drug molecules, proteins, and targeting ligands. This reactivity allows for the covalent conjugation of the PEG linker to a molecule of interest, a process known as PEGylation.
Key Advantages of this compound in Drug Delivery:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility and stability of hydrophobic drugs.
-
Prolonged Circulation Time: PEGylation increases the hydrodynamic radius of the drug conjugate, reducing renal clearance and prolonging its circulation half-life in the bloodstream.[1][]
-
Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing its immunogenicity.[3]
-
Improved Pharmacokinetics: Overall, PEGylation leads to more favorable pharmacokinetic profiles, allowing for less frequent dosing.[1][]
-
Monodispersity: As a discrete molecule, this compound offers precise control over the linker length, leading to more homogeneous conjugates compared to traditional polydisperse PEGs.
Synthesis and Reaction Mechanism
The synthesis of an this compound drug conjugate typically involves a nucleophilic substitution reaction where a nucleophilic group on the drug molecule displaces the mesylate group on the this compound linker.
Reaction with Amines:
Primary and secondary amines, commonly found in small molecule drugs and the lysine residues of proteins, can react with this compound to form a stable secondary or tertiary amine linkage, respectively. The reaction is typically carried out in an aprotic polar solvent in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
Reaction with Thiols:
Thiol groups, present in cysteine residues of proteins and some drug molecules, are potent nucleophiles that can readily react with this compound to form a stable thioether bond. This reaction is often performed under neutral or slightly basic conditions to deprotonate the thiol to the more reactive thiolate anion.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an this compound drug conjugate. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is often necessary for specific drug molecules.
Protocol 1: Synthesis of an m-PEG6-Amine Drug Conjugate
Materials:
-
This compound
-
Amine-containing drug
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the amine-containing drug in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.1 to 1.5 molar excess of this compound to the solution.
-
Add a 2 to 3 molar excess of the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired m-PEG6-drug conjugate.
-
Characterize the purified conjugate by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Protocol 2: Characterization of the m-PEG6-Drug Conjugate
1. Structural Confirmation:
-
1H NMR Spectroscopy: Confirm the successful conjugation by identifying characteristic peaks of both the m-PEG6 linker and the drug molecule in the spectrum of the conjugate. The disappearance of the mesylate proton signal and the appearance of new signals corresponding to the newly formed bond can also be observed.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Determine the molecular weight of the conjugate to confirm the addition of the m-PEG6 moiety to the drug.
2. Physicochemical Characterization of Nanoparticle Formulations (if applicable):
If the m-PEG6-drug conjugate is formulated into nanoparticles, the following characterization is recommended:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Electrophoretic Light Scattering (ELS) to assess the surface charge and stability of the nanoparticles.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determined by techniques such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles.
3. In Vitro Drug Release Study:
-
Method: A common method is the dialysis bag diffusion technique. The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., phosphate-buffered saline (PBS) at different pH values) at 37°C with constant stirring.
-
Analysis: At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by UV-Vis spectroscopy or HPLC.
Data Presentation: Representative Example
The following tables present example quantitative data from a study on a PEG-conjugated antibiotic, Moxifloxacin, formulated into nanoparticles. This data is illustrative of the types of results that can be obtained in targeted drug delivery studies using PEGylated compounds like this compound.
Table 1: Physicochemical Characterization of PEG-Moxifloxacin Conjugate and Nanoparticles
| Parameter | PEG-Mox Conjugate | PCL(PEG-Mox) Nanoparticles |
| Hydrodynamic Diameter (nm) | 8.3 ± 4 and 75.7 ± 10 | 241.8 ± 4 |
| Polydispersity Index (PDI) | 0.191 | Not Reported |
| Zeta Potential (mV) | Not Reported | -20.5 ± 1.5 |
| Drug Loading Content (%) | Not Applicable | Not Reported |
| Encapsulation Efficiency (%) | Not Applicable | High (Qualitative) |
Table 2: In Vitro Drug Release Profile of PEG-Moxifloxacin from Nanoparticles in Human Plasma
| Time (hours) | Cumulative Release (%) |
| 1 | ~10 |
| 4 | ~25 |
| 8 | ~40 |
| 24 | ~60 |
| 48 | ~75 |
Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) of Moxifloxacin and its PEG Conjugate against various bacteria
| Bacterial Strain | Moxifloxacin (µg/mL) | PEG-Mox Conjugate (µg/mL) |
| S. aureus (Drug-sensitive) | 0.06 | 0.125 |
| S. aureus (Drug-resistant) | > 128 | > 128 |
| E. coli (Drug-sensitive) | 0.06 | 0.125 |
| P. aeruginosa (Drug-sensitive) | 0.5 | 1 |
| K. pneumoniae (Drug-sensitive) | 0.125 | 0.25 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery.
Caption: Synthesis of m-PEG6-Drug Conjugate via Nucleophilic Substitution.
Caption: Workflow for evaluating this compound based drug delivery systems.
Caption: Targeted drug delivery inhibiting a cancer cell signaling pathway.
References
Synthesis and Application of m-PEG6-Ms Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of methoxy-poly(ethylene glycol)6-mesylate (m-PEG6-Ms) derivatives. These derivatives are crucial linkers in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
The functionalization of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. Short, discrete PEG linkers, such as those derived from m-PEG6-OH, offer precise control over the length and composition of the linker, which is critical for optimizing the efficacy and pharmacokinetic profiles of complex biologics. The mesylate (Ms) functional group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the covalent attachment of these PEG linkers to various molecular entities.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding process involving the mesylation of the terminal hydroxyl group of methoxy-poly(ethylene glycol)6-alcohol (m-PEG6-OH).
Experimental Protocol: Synthesis of this compound
Materials:
-
m-PEG6-OH (MW: ~282.35 g/mol )
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG6-OH (1.0 eq) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) or DIPEA (1.5 eq) dropwise to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by flash column chromatography on silica gel if necessary, although the product is often of high purity after the extractive work-up.
Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The formation of the mesylate ester is confirmed by the appearance of a new singlet peak around 3.0 ppm corresponding to the methyl protons of the mesyl group, and a downfield shift of the methylene protons adjacent to the mesylate group to ~4.4 ppm.
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | >90% | [1] |
| Purity (by NMR/LC-MS) | >95% |
Application 1: Synthesis of PROTACs using this compound Derivatives
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. PEG linkers are often employed to improve solubility and optimize the ternary complex formation.
The this compound can be converted to other bifunctional derivatives (e.g., amine, azide) to facilitate the conjugation chemistry for PROTAC synthesis. For instance, this compound can be reacted with sodium azide to form m-PEG6-azide, which can then be used in "click chemistry" reactions. Alternatively, it can be converted to an amine-terminated linker for amide bond formation.
Experimental Protocol: Synthesis of a PROTAC using a PEG6 Linker
This protocol describes a general two-step synthesis of a PROTAC using a heterobifunctional PEG6 linker derived from this compound.
Step 1: Synthesis of Amine-PEG6-E3 Ligase Ligand
-
Mesylate Displacement: React this compound with an excess of a protected amine source (e.g., sodium salt of tert-butyl carbamate) or convert to an azide followed by reduction to an amine.
-
Coupling to E3 Ligase Ligand: Couple the resulting amine-PEG6 derivative to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents like HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF.
-
Deprotection: If a protecting group was used on the amine, deprotect it to yield the amine-PEG6-E3 ligase ligand.
Step 2: Coupling to POI Ligand
-
Final Coupling: Couple the amine-PEG6-E3 ligase ligand with a carboxylic acid-functionalized POI-binding ligand under similar peptide coupling conditions as in Step 1.
-
Purification: Purify the final PROTAC product using preparative HPLC.
Workflow for PROTAC Synthesis
PROTAC Mechanism of Action
Quantitative Data: PROTAC Activity
| Parameter | Description | Typical Value |
| DC₅₀ | Concentration for 50% protein degradation | nM to µM range |
| Dₘₐₓ | Maximum percentage of protein degradation | >80% |
Application 2: Synthesis of ADCs using this compound Derivatives
ADCs are targeted cancer therapeutics that consist of a monoclonal antibody (mAb) conjugated to a potent cytotoxic payload via a chemical linker. PEG linkers are incorporated to enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.
Similar to PROTAC synthesis, this compound is first converted to a derivative with a suitable functional group for conjugation to the antibody or the drug-linker moiety. For example, it can be functionalized with a maleimide group to react with reduced cysteines on the antibody, or an NHS ester to react with lysines.
Experimental Protocol: Synthesis of a Cysteine-Linked ADC
This protocol outlines the synthesis of an ADC via conjugation to cysteine residues of a partially reduced antibody using a maleimide-PEG6 linker derived from this compound.
Step 1: Synthesis of Maleimide-PEG6-Drug
-
Functionalization of this compound: Convert this compound to an amine-terminated PEG6 linker.
-
Maleimide Installation: React the amine-PEG6 with a maleimide-NHS ester to install the maleimide functionality.
-
Drug Conjugation: Couple the maleimide-PEG6 derivative to the cytotoxic drug.
Step 2: Antibody Reduction and Conjugation
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation: React the reduced antibody with the Maleimide-PEG6-Drug conjugate. The maleimide groups will react with the free thiols on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.
ADC Mechanism of Action
Quantitative Data: ADC Characterization
The quality of an ADC is assessed by its Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to one antibody.
| Parameter | Description | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | Average number of drugs per antibody | 2 - 8 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Purity (Monomer Content) | Percentage of non-aggregated ADC | >95% | Size-Exclusion Chromatography (SEC) |
Conclusion
This compound is a versatile and valuable building block for the synthesis of advanced bioconjugates. The straightforward synthesis and the ability to introduce various functional groups make it an ideal linker precursor for the development of PROTACs and ADCs. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel therapeutics with enhanced properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG6-Ms Conjugation
Welcome to the technical support center for m-PEG6-Ms (monomethoxy(polyethylene glycol) methanesulfonate) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing PEGylation experiments. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound conjugation?
The conjugation of this compound to a biological molecule, such as a protein or peptide, is a nucleophilic substitution reaction. The methanesulfonate (mesylate, -Ms) group on the PEG is an excellent leaving group. It is displaced by a nucleophilic functional group on the target molecule. The most common targets on proteins are the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues, forming a stable secondary amine or thioether bond, respectively.
Q2: Which functional groups on a protein does this compound react with?
This compound is an electrophilic reagent that reacts with nucleophilic side chains on amino acids. The primary targets include:
-
Lysine (ε-NH2): The primary amine on lysine is a strong nucleophile at pH values above its pKa (~10.5), leading to a stable secondary amine linkage.
-
Cysteine (-SH): The thiol group on cysteine is a potent nucleophile, especially in its thiolate anion form (-S⁻), which is favored at pH values above its pKa (~8.5). This reaction forms a very stable thioether bond.
-
N-terminus (α-NH2): The alpha-amino group at the N-terminus of a protein is also a target, though its reactivity is influenced by the local environment and a typically lower pKa than lysine.
-
Histidine (Imidazole): The imidazole ring of histidine can also react, although it is generally less reactive than primary amines or thiols under typical conjugation conditions.
Q3: What is the most critical factor for controlling the conjugation reaction?
Reaction pH is the most critical parameter. It represents a trade-off between nucleophile reactivity and reagent stability.
-
For Amine Conjugation (Lysine): A higher pH (typically 7.5-9.0) deprotonates the amine groups (-NH2 to -NH3+), making them more nucleophilic and accelerating the conjugation rate.
-
For Thiol Conjugation (Cysteine): A pH around 7.0-8.0 is often optimal to favor the formation of the more reactive thiolate anion (-S⁻).
-
The Trade-off: The primary competing reaction is the hydrolysis of the this compound, where water acts as a nucleophile, rendering the PEG inactive. The rate of hydrolysis increases significantly with rising pH. Therefore, the optimal pH must be high enough to enable efficient conjugation but low enough to minimize premature hydrolysis of the PEG reagent.[1][2][3]
Q4: How do I analyze the results of my conjugation reaction?
Several analytical techniques can be used to assess the outcome and efficiency of your PEGylation reaction:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common first step. Successful conjugation increases the molecular weight of the protein, causing it to migrate more slowly than the unmodified protein. This results in a "ladder" of bands corresponding to the unmodified protein, mono-PEGylated, di-PEGylated, and so on. However, PEG chains can cause band broadening or smearing.
-
Native PAGE: This technique can sometimes provide better resolution than SDS-PAGE because it avoids the interaction between PEG and SDS that causes band smearing.
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins are larger and will elute earlier than their unmodified counterparts. This method is excellent for separating different PEGylation species and quantifying the reaction products.
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC can also be used to separate reaction products, although the resolution may be challenging for larger PEG chains.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide precise molecular weight information, confirming the covalent attachment of PEG molecules and allowing for the determination of the exact number of PEG chains attached to each protein.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
A low yield of the desired PEGylated product is the most common issue. A systematic approach to troubleshooting is recommended.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH is too low, resulting in protonated (less nucleophilic) target groups, or too high, causing rapid hydrolysis of the this compound. Action: Perform small-scale pilot reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal balance between conjugation and hydrolysis for your specific protein. |
| This compound Hydrolysis | The reagent was degraded by moisture before use or hydrolyzed in the reaction buffer before it could react with the protein. Action: Store this compound under inert gas (argon or nitrogen) at -20°C and protect it from moisture. Allow the vial to equilibrate to room temperature before opening. Prepare the reaction mixture immediately after dissolving the this compound reagent. |
| Insufficient Molar Ratio | The molar excess of this compound over the protein is too low to drive the reaction to completion. Action: Increase the molar ratio of this compound to protein. Test a range of ratios (e.g., 5:1, 10:1, 20:1) to identify the optimal excess that maximizes yield without causing excessive poly-PEGylation. |
| Inhibitory Buffer Components | The reaction buffer contains competing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. Action: Use a non-nucleophilic buffer. Phosphate-buffered saline (PBS), borate buffer, or HEPES are excellent choices. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to the reaction. |
| Short Reaction Time or Low Temperature | The reaction has not been allowed to proceed to completion. Action: Increase the reaction time. Monitor the reaction's progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours). While many PEGylations are run at 4°C or room temperature, a modest increase in temperature can sometimes improve yield, but this must be balanced against protein stability and the rate of hydrolysis. |
Problem 2: Excessive Poly-PEGylation (Multiple PEG Chains Attached)
This occurs when too many sites on the protein are modified, which can lead to loss of biological activity and a heterogeneous product.
| Possible Cause | Recommended Solution |
| High Molar Ratio | A large excess of this compound increases the probability of reaction at multiple sites. Action: Reduce the molar ratio of this compound to the protein. This is the most direct way to control the degree of PEGylation. |
| High pH | A very high pH can increase the reactivity of even less accessible nucleophilic sites on the protein surface. Action: Lower the reaction pH slightly. This can help favor conjugation at the most reactive/accessible sites first, providing more control. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to modification of secondary, less reactive sites. Action: Shorten the reaction time. Perform a time-course study and stop the reaction (e.g., by adding a quenching agent like Tris or by immediate purification) when the desired degree of PEGylation is achieved. |
Optimizing Reaction Parameters
The efficiency of this compound conjugation is highly dependent on key reaction parameters. The following table summarizes their effects and provides recommended starting ranges for optimization.
| Parameter | Effect on Conjugation | Effect on Side Reactions (Hydrolysis) | Recommended Starting Range |
| pH | Efficiency increases at higher pH as amines/thiols are deprotonated and more nucleophilic. | Rate of this compound hydrolysis increases significantly at higher pH, reducing active reagent concentration. | 7.0 - 8.5 (for thiols); 7.5 - 9.0 (for amines) |
| Molar Ratio (PEG:Protein) | Higher ratios increase the reaction rate and final yield by driving the reaction forward. | No direct effect on hydrolysis rate, but excess unreacted PEG will require more rigorous purification. | 5:1 to 25:1 |
| Temperature | Higher temperatures increase the reaction rate. | Hydrolysis rate also increases with temperature. | 4°C to 25°C (Room Temperature) |
| Reaction Time | Longer times allow the reaction to proceed further toward completion. | Longer times provide more opportunity for hydrolysis to occur, consuming the reagent. | 1 to 24 hours |
| Protein Concentration | Higher protein concentrations can favor the bimolecular conjugation reaction over the hydrolysis of PEG. | No direct effect on hydrolysis rate. | 1 - 10 mg/mL |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation of this compound to protein amine groups (e.g., lysine).
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Dialysis or desalting columns for purification
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines.
-
This compound Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve a calculated amount in anhydrous DMSO to create a 100 mg/mL stock solution.
-
Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Conjugation Reaction: Add the calculated volume of the this compound solution to the stirred protein solution. Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.
-
Quenching: (Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes. This will consume any unreacted this compound.
-
Purification: Remove unreacted PEG and byproducts by extensive dialysis against a suitable storage buffer or by using size exclusion or ion-exchange chromatography.
-
Analysis: Analyze the purified conjugate using SDS-PAGE and/or SEC-HPLC to determine the degree of PEGylation and purity. Confirm the final product by mass spectrometry.
Visual Guides
DOT Script for General Conjugation Workflow
Caption: A typical experimental workflow for this compound protein conjugation.
DOT Script for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
References
Technical Support Center: Troubleshooting Low Yield in m-PEG6-Ms Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of m-PEG6-Ms, specifically focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what is it used for?
The reaction to synthesize this compound (methoxy-polyethylene glycol-6-methanesulfonate) typically involves the conversion of the terminal hydroxyl group of m-PEG6-OH into a methanesulfonate (mesylate) group. This is usually achieved by reacting m-PEG6-OH with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1] The resulting this compound is a valuable intermediate in bioconjugation and drug delivery, as the mesylate group is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2]
Q2: What are the primary causes of low yield in this compound synthesis?
Low yields in this reaction can often be attributed to several key factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted m-PEG6-OH.
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous washes and chromatographic purification.[3]
-
Reagent Quality: The purity and stability of reactants, particularly methanesulfonyl chloride and the PEG starting material, are crucial.[1]
Q3: How can I monitor the progress of my this compound reaction?
Monitoring the reaction is essential to determine the optimal reaction time and to ensure completion. The most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC can be used to visualize the consumption of the starting alcohol (m-PEG6-OH) and the formation of the less polar product (this compound).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the mesylate group by observing the appearance of a new singlet corresponding to the methyl protons of the mesyl group.
Troubleshooting Guide: Low Product Yield
This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound reaction.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Ensure m-PEG6-OH is dry and free of diol impurities. - Use freshly opened or properly stored methanesulfonyl chloride, as it is sensitive to moisture and can hydrolyze. - Use a high-purity, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Inappropriate Solvent | - Use an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). - Ensure the solvent is thoroughly dried before use to prevent hydrolysis of MsCl. |
| Ineffective Base | - Use at least a stoichiometric amount (typically 1.1-1.5 equivalents) of a non-nucleophilic organic base to neutralize the HCl byproduct. - Ensure the base is not sterically hindered to the point of being ineffective. |
| Reaction Temperature Too Low | - While the reaction is typically started at 0°C to control the initial exotherm, it may require warming to room temperature to proceed to completion. - Monitor the reaction by TLC or HPLC to determine if a temperature increase is necessary. |
| Hydrolysis of Methanesulfonyl Chloride | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Problem: Presence of Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material (m-PEG6-OH) | - Increase the reaction time or temperature. - Ensure sufficient equivalents of MsCl and base are used. - During workup, unreacted m-PEG6-OH can be removed by aqueous washes, though this can lead to product loss. |
| Formation of Dimesylated PEG (from diol impurity) | - Use high-purity m-PEG6-OH with low diol content. - Use a controlled amount of the mesylating agent (e.g., 1.0-1.1 equivalents) to favor mono-mesylation. |
| Hydrolysis Products | - Perform the reaction under strictly anhydrous conditions. - Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any methanesulfonic acid formed. |
| Elimination Product (Alkene) | - This is more common with secondary alcohols but can occur at higher temperatures. Maintain a low reaction temperature (e.g., 0°C). |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol provides a general procedure for the mesylation of m-PEG6-OH. Optimization of reactant ratios, temperature, and reaction time may be necessary.
Materials:
-
m-PEG6-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Preparation: Dissolve m-PEG6-OH (1.0 eq.) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA or DIPEA (1.5 eq.) to the stirred solution.
-
Reagent Addition: Slowly add MsCl (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding cold water.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. The mesylate product is less polar than the starting alcohol.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be varied for optimization.
| Parameter | Typical Range | Rationale |
| Equivalents of MsCl | 1.1 - 1.5 | A slight excess ensures complete conversion of the alcohol. |
| Equivalents of Base | 1.2 - 2.0 | An excess is needed to neutralize the HCl byproduct and drive the reaction forward. |
| Reaction Temperature | 0°C to Room Temp. | Low temperature controls the initial exotherm and minimizes side reactions. Warming may be needed for completion. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrate and reaction temperature. Must be monitored. |
| Solvent Concentration | 0.1 - 0.5 M | Affects reaction kinetics. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree to systematically troubleshoot the causes of low reaction yield.
References
Technical Support Center: m-PEG6-Ms Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with m-PEG6-Ms (methoxy-polyethylene glycol-mesylate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a PEGylation reagent. It contains a methoxy-capped polyethylene glycol (PEG) chain with six ethylene glycol units, terminated by a mesylate group. The mesylate (methanesulfonate) is an excellent leaving group, making this compound a useful reagent for the covalent attachment of PEG chains to various nucleophiles, such as the amine or thiol groups on proteins, peptides, or other molecules. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.
Q2: What are the common side products in an this compound reaction?
A2: The most common side products in reactions involving this compound are:
-
Unreacted m-PEG6-OH: The starting material for the synthesis of this compound is m-PEG6-alcohol (m-PEG6-OH). Incomplete conversion during the mesylation reaction is a common source of this impurity.
-
Hydrolysis Product (m-PEG6-OH): The mesylate group of this compound can be hydrolyzed back to a hydroxyl group in the presence of water. This results in the formation of m-PEG6-OH, which is identical to the starting material impurity.
-
Diol Impurity (HO-PEG6-OH): The m-PEG6-OH starting material may contain small amounts of the corresponding diol (HO-PEG6-OH), which can also be mesylated to form a di-mesylated PEG, or be present as an unreacted diol impurity in the final product.
Q3: How can I minimize the formation of side products during my reaction?
A3: To minimize side product formation, it is crucial to work under anhydrous (dry) conditions. The presence of water can lead to the hydrolysis of the mesylate group. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent the introduction of atmospheric moisture. Using a slight excess of the mesylating agent (mesyl chloride) can help to drive the reaction to completion and reduce the amount of unreacted m-PEG6-OH.
Q4: My reaction with this compound is not working. What are the possible reasons?
A4: Several factors could contribute to an unsuccessful reaction:
-
Poor quality of this compound: The reagent may have degraded due to improper storage, leading to a high percentage of the hydrolyzed product (m-PEG6-OH).
-
Presence of water: As mentioned, water can hydrolyze the mesylate group, rendering the reagent inactive.
-
Incorrect reaction conditions: The reaction may require specific temperatures, reaction times, or the use of a suitable base to proceed efficiently.
-
Nucleophile reactivity: The nucleophile you are trying to PEGylate may not be sufficiently reactive under the chosen reaction conditions.
Q5: How can I remove the side products from my final product?
A5: The most common method for removing side products like unreacted m-PEG6-OH is reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the slight difference in polarity between the mesylate and the alcohol, a good separation can be achieved with a suitable gradient elution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of PEGylated product | Incomplete reaction. | Increase reaction time or temperature. Consider using a slight excess of this compound. |
| Hydrolysis of this compound. | Ensure strictly anhydrous reaction conditions. Use freshly opened, high-purity solvents and reagents. | |
| Poor reactivity of the nucleophile. | Adjust the pH of the reaction mixture to optimize the nucleophilicity of your target molecule. | |
| Presence of a major side product with a similar molecular weight to the starting material | This is likely unreacted or hydrolyzed m-PEG6-OH. | Purify the reaction mixture using RP-HPLC. |
| Product is a mixture of mono- and di-PEGylated species | The starting nucleophile has multiple reaction sites, or your this compound contains di-mesylated PEG impurity. | Use a limiting amount of this compound to favor mono-PEGylation. Analyze the purity of the this compound reagent for di-mesylated impurities. |
Quantitative Data Summary
The following table summarizes typical purity levels and reaction yields for this compound synthesis. Note that these values can vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Typical Value | Reference |
| Purity of commercial this compound | >95% | [1] |
| Yield of m-PEG-mesylate synthesis | Typically high, often approaching quantitative conversion. | [2] |
| Common Impurity (m-PEG6-OH) Level | Can be up to 5% in commercial batches. | [3] |
Experimental Protocols
Synthesis of this compound from m-PEG6-OH
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
m-PEG6-OH
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N), distilled
-
Mesyl chloride (MsCl), freshly opened
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask and magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve m-PEG6-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add distilled triethylamine to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add mesyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound by RP-HPLC
This protocol provides a starting point for the purification of this compound from its common impurity, m-PEG6-OH.
Instrumentation and Materials:
-
Reversed-phase HPLC system with a preparative or semi-preparative column (e.g., C18)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for detection as PEG compounds have poor UV absorbance.
Procedure:
-
Dissolve the crude this compound in a small amount of the initial mobile phase mixture.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for better separation of the closely related compounds. For example:
-
5% to 50% B over 30 minutes.
-
-
Monitor the elution profile and collect fractions corresponding to the desired product peak. The this compound should elute slightly later than the more polar m-PEG6-OH.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
References
Technical Support Center: m-PEG6-Ms Linker Cleavage Studies
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with m-PEG6-Ms (methoxy-polyethylene glycol (6 units)-mesylate) linkers. The guidance is based on established principles of mesylate chemistry and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: The this compound linker is a hydrophilic spacer arm composed of a methoxy-terminated polyethylene glycol chain with six ethylene glycol units, ending in a mesylate (methanesulfonyl) group. The mesylate is an excellent leaving group, making the linker highly susceptible to cleavage by nucleophilic substitution. It is typically used in bioconjugation to link a molecule of interest (e.g., a small molecule drug, a peptide, or a reporter tag) to a biomolecule (e.g., an antibody or protein). The PEG chain enhances solubility and can improve the pharmacokinetic properties of the conjugate.[1]
Q2: What is the chemical mechanism for the cleavage of the this compound linker?
A2: The cleavage occurs via a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the terminal carbon atom of the PEG chain that is attached to the mesylate group. This leads to the displacement of the mesylate anion (CH₃SO₃⁻), which is a very stable leaving group, resulting in a new bond between the PEG chain and the nucleophile.[2][3]
Q3: What are suitable nucleophiles for cleaving the this compound linker?
A3: A variety of nucleophiles can be used, with their effectiveness depending on their inherent nucleophilicity and the reaction conditions. Common choices include:
-
Thiols (R-SH): Highly effective nucleophiles, especially in their deprotonated thiolate form (R-S⁻).
-
Amines (R-NH₂): Good nucleophiles, particularly primary and secondary amines.
-
Azides (N₃⁻): A potent nucleophile often used in click chemistry.
-
Hydroxides (OH⁻): Can be used, but may lead to side reactions like hydrolysis of other functional groups if conditions are too basic.
Q4: What are the expected products after cleavage?
A4: The cleavage reaction will yield two main products:
-
The m-PEG6 chain covalently attached to the nucleophile (e.g., m-PEG6-S-R if a thiol is used).
-
The mesylate anion (CH₃SO₃⁻) as a salt.
Q5: How can the cleavage reaction be monitored?
A5: The progress of the cleavage reaction can be monitored using various analytical techniques that can distinguish between the starting material (this compound conjugate) and the cleaved product. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), can often separate the more polar cleaved product from the starting material.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for unambiguous identification of the starting material, product, and any byproducts.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If the linker is attached to a protein, a change in molecular weight or charge upon cleavage might be detectable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or Slow Cleavage | Weak Nucleophile: The chosen nucleophile is not strong enough to efficiently displace the mesylate group under the current conditions. | • Switch to a more potent nucleophile (e.g., use a thiol instead of an amine).• If using a thiol or amine, increase the pH to deprotonate it, thereby increasing its nucleophilicity. Be mindful of the stability of your conjugate at higher pH. |
| Low Reaction Temperature: The reaction kinetics are too slow at the current temperature. | • Increase the reaction temperature in increments of 5-10°C. Monitor for any degradation of your molecule of interest. | |
| Inappropriate Solvent: The solvent may not be optimal for an SN2 reaction (e.g., a protic solvent that can solvate the nucleophile, reducing its reactivity). | • Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions. | |
| Steric Hindrance: The site of the linker on the biomolecule is sterically hindered, preventing the nucleophile from accessing the reaction center. | • This is an inherent structural issue. Consider using a smaller nucleophile or redesigning the conjugate with a longer linker to extend the cleavage site away from the biomolecule's surface. | |
| 2. Undesired Side Reactions | Reaction with Other Functional Groups: The nucleophile or reaction conditions (e.g., high pH) are causing unintended reactions with other parts of the conjugate. | • If possible, use protecting groups for sensitive functionalities on your molecule.• Optimize the pH to be just high enough for efficient cleavage without causing significant side reactions. |
| Degradation of the Conjugate: The reaction conditions (e.g., high temperature or extreme pH) are leading to the degradation of the payload or the biomolecule. | • Perform the reaction at a lower temperature for a longer duration.• Screen a range of pH values to find an optimal balance between cleavage efficiency and conjugate stability. | |
| 3. Difficulty in Analysis/Purification | Co-elution of Product and Starting Material: The cleaved and uncleaved conjugates have very similar chromatographic properties. | • Optimize the HPLC gradient to improve separation.• Try a different chromatography mode (e.g., ion-exchange if there is a change in charge upon cleavage, or size-exclusion). |
| Broad Peaks in Chromatography: The PEG chain's inherent polydispersity can lead to broad peaks, making quantification difficult. | • Use high-quality, monodisperse PEG linkers during synthesis to minimize this issue.• Employ analytical techniques with higher resolving power, such as Ultra-High Performance Liquid Chromatography (UHPLC). |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different experimental parameters on the cleavage of an this compound linker from a model protein conjugate.
Table 1: Effect of Nucleophile Choice on Cleavage Efficiency (Reaction Conditions: 10 mM Nucleophile, Phosphate Buffer pH 7.5, 25°C, 2 hours)
| Nucleophile | pKa of Conjugate Acid | Cleavage Efficiency (%) |
| Cysteine | 8.3 | 95 ± 3 |
| Glycine | 9.6 | 45 ± 5 |
| Sodium Azide | 4.6 | 88 ± 4 |
| Hydroxylamine | 6.0 | 65 ± 6 |
Table 2: Influence of pH and Temperature on Cleavage with Cysteine (Reaction Conditions: 10 mM Cysteine, 2 hours)
| pH | Temperature (°C) | Cleavage Efficiency (%) |
| 6.5 | 25 | 60 ± 5 |
| 7.5 | 25 | 95 ± 3 |
| 8.5 | 25 | 98 ± 2 |
| 7.5 | 4 | 35 ± 4 |
| 7.5 | 37 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Mediated Cleavage of an this compound Linker
-
Reagent Preparation:
-
Prepare a 1 M stock solution of L-cysteine in deionized water. Adjust the pH to 7.5 with 1 M NaOH.
-
Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
-
Reaction Setup:
-
Dissolve the this compound-conjugated molecule in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the L-cysteine stock solution to the conjugate solution to a final cysteine concentration of 20 mM.
-
Gently mix the solution. If the reaction is sensitive to oxygen, purge the buffer and the reaction vial with nitrogen or argon gas.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour. For molecules that are not temperature-sensitive, this provides a good balance of speed and stability.
-
-
Monitoring (Optional):
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Analyze the quenched samples by RP-HPLC (see Protocol 2) to monitor the disappearance of the starting material and the appearance of the product.
-
-
Quenching and Purification:
-
Once the reaction is complete, the excess cysteine can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Protocol 2: RP-HPLC Method for Monitoring Cleavage
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for proteins) or another relevant wavelength for the conjugated molecule.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Analysis: The cleaved product, now containing a thiol-ether bond from cysteine, will typically elute earlier than the more hydrophobic this compound starting material. Integrate the peak areas to determine the percentage of cleavage.
Visualizations
Caption: SN2 cleavage mechanism of the this compound linker.
Caption: Troubleshooting workflow for low cleavage yield.
Caption: Decision tree for selecting an analytical method.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Drug Loading with m-PEG6-Ms Linkers
Welcome to the technical support center for optimizing drug loading with m-PEG6-Ms linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in ADC development?
The this compound linker is a heterobifunctional crosslinker used in the development of ADCs. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with six ethylene glycol units, functionalized with a methanesulfonyl (mesylate, Ms) group. The PEG chain is hydrophilic and biocompatible, which can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2] The terminal mesylate group is a reactive leaving group that can be used to conjugate the linker to a drug molecule, which is then subsequently conjugated to an antibody.
Q2: What is the primary mechanism of action for the mesylate (Ms) group in conjugation?
The methanesulfonyl (Ms) group is a good leaving group in nucleophilic substitution reactions. It will react with nucleophiles such as thiols, amines, and hydroxyl groups on a drug molecule or a modified antibody. The choice of reaction conditions, such as pH and solvent, will influence the reactivity and selectivity of the conjugation reaction.
Q3: What are the critical quality attributes (CQAs) to monitor during ADC development with PEG linkers?
The most important CQA for an ADC is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[3] A low DAR can result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[3] Other important CQAs include the distribution of different DAR species, the level of aggregation, the amount of unconjugated antibody, and the presence of free drug-linker.[4]
Q4: How does the length of the PEG linker affect the properties of the ADC?
The length of the PEG linker is a critical parameter that can be adjusted to optimize the properties of an ADC. Longer PEG linkers generally lead to increased hydrophilicity, which can help to solubilize hydrophobic drug payloads and reduce aggregation. This can also lead to a longer plasma half-life and improved in vivo efficacy. However, there can be a trade-off, as longer linkers may sometimes decrease the in vitro cytotoxicity of the ADC. The optimal PEG linker length is specific to the antibody, payload, and target, and should be determined empirically.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Conjugation Reaction: Suboptimal reaction conditions (pH, temperature, time), steric hindrance from the PEG linker, or inaccessible conjugation sites on the antibody. | - Optimize Reaction Conditions: Perform a matrix of conjugation reactions varying pH, temperature, reaction time, and the molar excess of the drug-linker. - Screen Different PEG Linker Lengths: If steric hindrance is suspected, test linkers with different PEG chain lengths. |
| Linker-Payload Instability: The this compound linker or the drug-linker conjugate may be unstable under the reaction or storage conditions. | - Ensure Proper Storage: Store the this compound linker and drug-linker conjugate under the recommended conditions (typically dry and at low temperature) to prevent degradation. - Minimize Hydrolysis: The mesylate group can be susceptible to hydrolysis. Use anhydrous solvents for the initial drug-linker preparation and control the pH during the conjugation to the antibody. | |
| High Levels of Aggregation | Hydrophobic Payload: Many cytotoxic drug payloads are hydrophobic, which can cause the ADC to aggregate, especially at high DARs. | - Optimize Drug Loading: Aim for a lower DAR to reduce the overall hydrophobicity of the ADC. - Increase PEG Length: Use a longer PEG linker to improve the hydrophilicity of the conjugate. - Optimize Buffer Conditions: Screen different buffer compositions (e.g., pH, ionic strength) to find conditions that minimize aggregation. - Control Organic Co-solvent Concentration: If an organic co-solvent is used to dissolve the drug-linker, titrate its concentration to the lowest effective level to minimize antibody denaturation. |
| Significant Loss of ADC During Purification | Inefficient Purification Method: The chosen purification method may not be optimal for separating the ADC from unconjugated antibody, free drug-linker, and aggregates. | - Method Optimization: Optimize the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to achieve better separation and recovery. - Step-wise Purification: Consider a multi-step purification process to remove different impurities sequentially. |
| Inconsistent Batch-to-Batch Results | Variability in Reagents or Protocol: Inconsistent quality of the antibody, linker, or drug, or variations in the execution of the protocol. | - Use High-Purity Reagents: Ensure the use of high-purity and well-characterized starting materials. - Standardize Protocol: Maintain strict adherence to a standardized and well-documented protocol for all steps of the synthesis and purification process. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties (Representative Data)
| PEG Linker Length | Average DAR | % Aggregation (SEC) | In Vitro Cytotoxicity (IC50) | Plasma Half-life |
| PEG4 | 3.8 | 5% | 10 nM | 100 hours |
| PEG8 | 3.9 | 3% | 15 nM | 120 hours |
| PEG12 | 4.0 | 2% | 25 nM | 150 hours |
| PEG24 | 4.1 | <1% | 50 nM | 180 hours |
Note: This table presents a summary of trends observed in various studies and is for illustrative purposes. Actual results will vary depending on the specific antibody, drug, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound Linker
This protocol outlines a general workflow for conjugating a drug to an antibody using a pre-formed drug-linker construct with this compound. This protocol assumes the drug molecule contains a suitable nucleophile (e.g., thiol or amine) for reaction with the mesylate group of the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-m-PEG6-Ms conjugate
-
Reducing agent (if targeting cysteines), e.g., TCEP (tris(2-carboxyethyl)phosphine)
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC column)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC system)
Methodology:
-
Antibody Preparation (for Cysteine Conjugation):
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent (e.g., 2-5 molar equivalents of TCEP).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Adjust the concentration of the reduced or native antibody in the conjugation buffer.
-
Add the Drug-m-PEG6-Ms conjugate to the antibody solution at a specific molar excess (e.g., 5-10 fold).
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-16 hours) with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent in excess to stop the reaction by consuming any unreacted drug-linker.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free drug-linker, and aggregates using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Determine DAR: Use UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC-HPLC) to determine the average DAR.
-
Assess Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species.
-
Confirm Identity: Use mass spectrometry to confirm the identity and integrity of the ADC.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.5)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 6.5, with 20% isopropanol)
Methodology:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR will be more hydrophobic and will elute later at lower salt concentrations.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas for each DAR species and calculating the weighted average.
Visualizations
Caption: Experimental workflow for ADC synthesis and purification.
Caption: Key factors influencing drug loading and ADC characteristics.
References
Technical Support Center: m-PEG6-Ms for Preventing Non-Specific Binding
Welcome to the technical support center for m-PEG6-Ms (methoxy-polyethylene glycol (6)-methanethiosulfonate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to minimize non-specific binding in various applications. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound for the prevention of non-specific binding.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of the maleimide group: The maleimide group on the PEG linker is susceptible to hydrolysis, especially at higher pH, rendering it inactive for conjugation to thiol groups.[1][2][] | - Prepare fresh solutions of the m-PEG6-maleimide reagent immediately before use.[1] - Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.[1] - Store the solid m-PEG6-maleimide reagent at -20°C in a desiccated environment. |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) or other thiols can compete with the target molecule for reaction with the maleimide group. | - Use non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES. | |
| Oxidation of thiol groups: The target thiol groups on the protein or surface can oxidize to form disulfide bonds, which are unreactive with maleimides. | - Perform the reaction in a degassed buffer to minimize oxygen content. - Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the protein solution prior to adding the m-PEG6-maleimide. Note that some reducing agents like DTT must be removed before adding the maleimide reagent. | |
| Inconsistent Results Between Experiments | Variable levels of maleimide hydrolysis: Inconsistent timing in the preparation and use of aqueous m-PEG6-maleimide solutions can lead to varying degrees of hydrolysis. | - Standardize the time the m-PEG6-maleimide reagent is in an aqueous solution before initiating the conjugation. - Use fresh aliquots of the m-PEG6-maleimide stock solution for each experiment. |
| Inconsistent reaction conditions: Variations in temperature or pH can affect the reaction rate and the stability of the maleimide group. | - Maintain a consistent temperature for all conjugation reactions. - Precisely control the pH of the reaction buffer. | |
| Increased Non-Specific Binding After PEGylation | Over-conjugation or crosslinking: Using an excessive molar ratio of m-PEG6-maleimide can lead to unwanted protein crosslinking or aggregation, which may increase non-specific interactions. | - Carefully control the stoichiometry of the reaction by optimizing the molar ratio of m-PEG6-maleimide to the target molecule. |
| Suboptimal PEG density on surfaces: The effectiveness of PEG in preventing non-specific binding is dependent on the density of the PEG chains on the surface. | - For surface modification, experiment with different concentrations of this compound to achieve the optimal surface coverage that minimizes protein adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound prevents non-specific binding?
A1: this compound is a PEGylation reagent. PEG (polyethylene glycol) is a hydrophilic and biocompatible polymer. When conjugated to a protein or a surface, the PEG chains create a hydrated layer that acts as a physical barrier, sterically hindering the approach of other molecules and thereby reducing non-specific adsorption. This is particularly effective in minimizing interactions driven by hydrophobic or electrostatic forces.
Q2: What is the optimal pH for reacting m-PEG6-maleimide with a thiol-containing molecule?
A2: The optimal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiols. At a pH above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, leading to a loss of specificity.
Q3: How can I confirm that my protein has been successfully PEGylated with this compound?
A3: Successful PEGylation can be confirmed using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show an increase in molecular weight, resulting in a shift to a higher position on the gel compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide a precise measurement of the mass increase, confirming the addition of the this compound moiety.
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the PEGylated protein from the unreacted protein.
Q4: Can I use this compound to reduce non-specific binding in immunoassays?
A4: Yes, modifying surfaces (e.g., microtiter plates, biosensor chips) or antibodies with this compound can significantly reduce non-specific protein adsorption in immunoassays. This can lead to lower background signals and improved assay sensitivity.
Q5: How does the length of the PEG chain affect its ability to prevent non-specific binding?
A5: The effectiveness of PEG in preventing non-specific binding is influenced by both the length and the surface density of the PEG chains. While longer PEG chains can provide a thicker protective layer, a higher density of shorter chains can also be very effective. For this compound, the relatively short PEG chain is often sufficient for many applications, especially when a high surface density is achieved. However, for larger proteins or more challenging systems, a longer PEG linker might be more effective.
Quantitative Data
Table 1: pH-Dependent Hydrolysis of Maleimide Group
The stability of the maleimide group is crucial for successful conjugation. The following table provides an overview of the relative stability of the maleimide group at different pH values, which is critical for optimizing reaction and storage conditions.
| pH | Relative Hydrolysis Rate | Stability | Recommendation |
| < 6.5 | Low | High | Suboptimal for thiol-maleimide reaction kinetics. |
| 6.5 - 7.5 | Moderate | Good | Optimal range for selective thiol conjugation. |
| > 7.5 | High | Low | Increased risk of hydrolysis and side reactions with amines. |
| > 9.0 | Very High | Very Low | Rapid hydrolysis; not recommended for conjugation. |
Table 2: Efficacy of PEGylation in Reducing Non-Specific Protein Adsorption
This table summarizes representative data on the reduction of non-specific protein binding on a surface after modification with PEG. While not specific to this compound, it illustrates the general principle of how PEG density impacts protein adsorption.
| PEG Surface Density | Protein Adsorption (ng/cm²) | Reduction in Non-Specific Binding |
| No PEG (Control) | 150 | 0% |
| Low Density PEG | 75 | 50% |
| Medium Density PEG | 30 | 80% |
| High Density PEG | 15 | 90% |
| Data is illustrative and based on trends reported in the literature. Actual values will vary depending on the specific protein, surface, and PEG linker used. |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol outlines the steps for conjugating this compound to a protein containing a free thiol group (e.g., a cysteine residue).
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, MES, or HEPES) at a pH of 6.5-7.5.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Do not use DTT unless it is removed prior to the addition of the maleimide reagent.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in the same reaction buffer to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Analysis:
-
Confirm the successful conjugation and purity of the PEGylated protein using SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: m-PEG6-Ms Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of m-PEG6-Ms linkers.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and where is it commonly used?
A1: An this compound linker is a chemical tool used in bioconjugation. It consists of a methoxy-capped polyethylene glycol (PEG) chain with six ethylene glycol units, terminating in a mesylate (Ms) group. The PEG chain enhances the solubility and reduces the immunogenicity of the molecule it's attached to.[1][2] The mesylate group is a good leaving group, making it reactive towards nucleophiles like thiols or amines on biomolecules, facilitating the covalent attachment of the PEG linker. These linkers are often used in the development of antibody-drug conjugates (ADCs) and PROTACs to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug).[3][4]
Q2: What are the primary stability concerns for PEG linkers in bioconjugates?
A2: The primary stability concerns for PEG linkers in bioconjugates include:
-
Stability in Circulation: The linker must be stable enough to remain intact while in the bloodstream to prevent premature release of the payload, which can lead to off-target toxicity.[5]
-
Metabolic Degradation: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by enzymes like cytochrome P450.
-
Chemical Stability: The linkage formed between the linker and the biomolecule (e.g., thioether, amide bond) must be stable under physiological conditions (pH, temperature).
-
Storage and Handling: PEG linkers should be stable during storage and use, resisting degradation from hydrolysis, oxidation, and light.
Q3: How does the length of the PEG linker affect the stability and function of a bioconjugate?
A3: The length of the PEG linker is a critical parameter that involves a trade-off between several factors:
-
Increased Solubility and Reduced Aggregation: Longer PEG chains generally improve the hydrophilicity of the conjugate, which can enhance solubility and reduce aggregation.
-
Steric Hindrance: A very long PEG chain might create steric hindrance, potentially interfering with the binding of the targeting molecule to its target or the enzymatic cleavage of the linker at the target site.
-
Flexibility and Ternary Complex Formation (in PROTACs): While some flexibility is needed, excessive flexibility in a long PEG linker can lead to less stable interactions between the target protein and the E3 ligase in a PROTAC.
Q4: What are common strategies to improve the stability of bioconjugates containing PEG linkers?
A4: Several strategies can be employed to enhance stability:
-
Incorporate Rigid Moieties: Introducing rigid structures like piperazine or triazole rings into the linker can shield it from metabolic enzymes.
-
Optimize Linker Length: Systematically testing different PEG lengths can help identify the optimal balance between solubility, stability, and activity.
-
Chemical Modification: Modifying the linker structure, for example by adding different chemical groups, can improve stability in serum without affecting the desired cleavage at the target site.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Conjugated Product | Linker-Payload Instability: The this compound linker or the subsequent conjugate may be degrading during the conjugation reaction. | Assess the stability of the linker under the specific conjugation conditions (pH, temperature, buffer). Consider using a more stable linker chemistry if necessary. |
| Poor Solubility: The linker-payload construct might have limited solubility in the conjugation buffer. | Optimize the buffer composition. While PEG enhances solubility, highly hydrophobic payloads may still require adjustments. | |
| High Variability in Experimental Results | Linker Degradation During Sample Prep: The conjugate may be unstable during sample preparation or analysis. | Ensure consistent and rapid sample processing protocols. Optimize analytical methods like LC-MS/MS to minimize in-source fragmentation. |
| Premature Payload Release in Plasma Stability Assays | Linker Instability in Plasma: The linker may be susceptible to enzymatic or chemical cleavage in a plasma environment. | Analyze the degradation products to understand the cleavage mechanism. Consider linker modifications to enhance plasma stability. |
| Retro-Michael Reaction: For maleimide-based conjugations, the linker may detach from the biomolecule. | Evaluate alternative, more stable conjugation chemistries. | |
| ADC Appears Inactive in Cellular Assays | Inefficient Payload Release: The linker may be too stable and not releasing the payload effectively inside the target cell. | If a cleavable linker design is intended, ensure the cleavage site is accessible to the relevant intracellular enzymes or conditions (e.g., pH). |
| Steric Hindrance: The PEG linker may be interfering with the binding of the antibody to its antigen. | Evaluate ADCs with different linker lengths or attachment sites. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a bioconjugate containing an this compound derived linker in plasma and determine the rate of payload deconjugation.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS or ELISA instrumentation
Methodology:
-
Prepare a stock solution of the test bioconjugate.
-
In a 96-well plate, add the plasma.
-
Spike the test bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma-conjugate mixture.
-
Immediately quench the reaction by adding the aliquot to a plate containing the cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Analyze the samples by LC-MS/MS or ELISA to quantify the concentration of the intact bioconjugate, free payload, and total antibody.
Data Analysis:
-
Plot the concentration of the intact bioconjugate over time to determine its half-life in plasma.
-
Quantify the appearance of the free payload over time to assess the rate of linker cleavage.
Visualizations
References
Technical Support Center: Optimizing Therapeutic Outcomes with m-PEG6-Ms Conjugation
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conjugating our drug with m-PEG6-Ms?
A1: The primary goal of PEGylation, including with this compound, is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[1][2] Key benefits include:
-
Extended Circulation Half-Life: The attachment of PEG chains increases the molecule's size, which can reduce its clearance by the kidneys.[2][3]
-
Enhanced Stability: The PEG chain can protect the drug from enzymatic degradation.[3]
-
Improved Solubility: This is particularly beneficial for hydrophobic drugs.
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the drug, potentially reducing immune responses.
Q2: We are observing a significant loss of in vitro activity after PEGylation. Is this expected?
A2: A reduction in bioactivity is a known potential drawback of PEGylation. The PEG chain can sterically hinder the interaction between the drug and its target receptor. The extent of this activity loss can depend on the site of PEG attachment and the size of the PEG chain. It is a critical parameter to optimize during development.
Q3: Can PEGylation with this compound cause an immune response?
A3: Yes, despite its "stealth" properties, PEG itself can be immunogenic. Some patients may have pre-existing anti-PEG antibodies or develop them upon treatment. This can lead to an "accelerated blood clearance" (ABC) phenomenon, where the PEGylated drug is rapidly removed from circulation upon subsequent doses, reducing efficacy.
Q4: How does the small size of the m-PEG6 chain affect the drug's properties?
A4: A shorter PEG chain like m-PEG6 will have a less pronounced effect on increasing the hydrodynamic volume compared to larger PEGs. This might result in a more modest increase in circulation half-life. However, a smaller PEG may also lead to less of a decrease in the drug's bioactivity, as it causes less steric hindrance. The choice of PEG size is a trade-off between extending half-life and retaining activity.
Q5: What are the critical quality attributes to monitor for our this compound reagent?
A5: The quality of your starting materials is crucial for reproducible results. Key attributes for the this compound reagent include:
-
Purity: Absence of impurities, especially those that could cause side reactions.
-
Polydispersity: For consistent PEGylation, a low polydispersity index (indicating a uniform chain length) is desirable. While discrete PEGs (dPEGs) offer single molecular weight constructs, traditional PEGs are polymers with a molecular weight distribution.
-
Reactivity: Consistent reactivity of the mesylate group ensures batch-to-batch consistency in the conjugation reaction.
Troubleshooting Guide
This guide addresses common issues encountered when working with drugs conjugated with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Reduced Therapeutic Efficacy | Steric Hindrance: PEG chain is blocking the active site of the drug. | 1. Site-Specific Conjugation: Modify the conjugation chemistry to target a site on the drug distant from the active region. 2. Linker Chemistry: Introduce a cleavable linker between the drug and the PEG chain. | 1. Improved in vitro and in vivo activity. 2. Drug is released at the target site, restoring full activity. |
| Accelerated Blood Clearance (ABC): Anti-PEG antibodies are clearing the drug from circulation. | 1. Screen for Anti-PEG Antibodies: Use an ELISA-based assay to test for pre-existing or treatment-emergent anti-PEG antibodies in your animal model or patient population. 2. Modify Dosing Regimen: Altering the dose or frequency may mitigate the ABC phenomenon. | 1. Identification of subjects at risk for reduced efficacy. 2. Restored pharmacokinetic profile. | |
| Increased Off-Target Toxicity | Altered Biodistribution: The PEGylated drug is accumulating in non-target tissues like the liver or spleen. | 1. Biodistribution Study: Conduct in vivo imaging studies (e.g., using a fluorescently labeled conjugate) to track tissue accumulation. 2. Optimize PEG Size/Structure: A smaller PEG or a different PEG architecture (e.g., branched vs. linear) might alter the biodistribution profile. | 1. Understanding of the drug's distribution profile. 2. Reduced accumulation in non-target organs and lower toxicity. |
| Inconsistent Batch-to-Batch Results | Variable PEGylation: The number of PEG chains attached per drug molecule (degree of PEGylation) is not consistent. | 1. Characterize Raw Materials: Ensure the purity and reactivity of your this compound and drug are consistent. 2. Optimize Reaction Conditions: Tightly control reaction parameters such as pH, temperature, time, and molar ratio of reactants. 3. Purification: Implement robust purification methods (e.g., chromatography) to isolate the desired PEGylated species. | 1. Reduced variability in starting materials. 2. Consistent degree of PEGylation. 3. A more homogenous final product with a predictable therapeutic window. |
Experimental Protocols
Protocol 1: ELISA for Detection of Anti-PEG Antibodies
This protocol provides a general framework for detecting anti-PEG IgG antibodies in serum samples.
Materials:
-
High-binding 96-well ELISA plates
-
Biotinylated m-PEG6 (or a larger PEG for better binding)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples (test and control)
-
Anti-PEG antibody positive control
Methodology:
-
Coating: Coat the wells of the 96-well plate with 100 µL of biotinylated m-PEG6 solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of diluted serum samples (e.g., 1:100 in blocking buffer) and controls to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Logical Workflow for Troubleshooting Reduced Efficacy
Caption: Troubleshooting workflow for reduced efficacy of a PEGylated drug.
PEGylation's Impact on Pharmacokinetics
Caption: How PEGylation alters drug properties to improve therapeutic outcomes.
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG6-Ms and m-PEG4-Ms Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, solubility, and in vivo performance of the final product. Among the diverse array of available linkers, short-chain polyethylene glycol (PEG) linkers are frequently employed to modulate the physicochemical properties of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two commonly used discrete PEG linkers: m-PEG6-Ms and m-PEG4-Ms.
This comparison will delve into the key characteristics of these linkers, supported by quantitative data and a detailed experimental protocol for their application in bioconjugation.
Introduction to m-PEG-Ms Linkers
Both this compound and m-PEG4-Ms belong to the class of methoxy-terminated polyethylene glycol linkers activated with a mesylate (Ms) group. The methoxy group at one end provides chemical stability, while the mesylate group at the other end serves as an excellent leaving group for nucleophilic substitution reactions.[1] This allows for the covalent attachment of the PEG linker to nucleophilic functional groups on biomolecules, such as amines and thiols. The core difference between these two linkers lies in the length of the PEG chain, with this compound containing six ethylene glycol units and m-PEG4-Ms containing four. This seemingly small difference can have a significant impact on the properties of the resulting bioconjugate.
Quantitative Comparison of Physicochemical Properties
The choice between this compound and m-PEG4-Ms often depends on the desired spacing, hydrophilicity, and overall size of the final conjugate. The following table summarizes the key quantitative differences between these two linkers.
| Property | This compound | m-PEG4-Ms | Reference(s) |
| Molecular Weight ( g/mol ) | 330.39 | 242.3 | [2] |
| Number of PEG Units | 6 | 4 | N/A |
| Linker Length (Å) | ~24.6 | ~17.5 | N/A |
| Formula | C12H26O8S | C10H22O7S | [2] |
Note: Linker length is an approximation based on the extended conformation of the PEG chain.
The additional two PEG units in this compound contribute to a greater molecular weight and a longer spacer arm. This increased length can be advantageous in overcoming steric hindrance, potentially allowing for more efficient conjugation to sterically hindered sites on a biomolecule.[3] Furthermore, the longer PEG chain of this compound imparts a slightly higher degree of hydrophilicity, which can be beneficial for improving the solubility and reducing aggregation of hydrophobic drug-conjugates.[4]
Impact on Bioconjugate Performance
The length of short PEG linkers can influence the pharmacokinetic and pharmacodynamic properties of bioconjugates. While longer PEG chains are generally known to increase the hydrodynamic radius and extend circulation half-life, the subtle difference between a PEG4 and a PEG6 linker is more likely to manifest in other ways.
For instance, in the context of antibody-drug conjugates (ADCs), the linker length can affect the stability and potency of the conjugate. A study comparing different length PEG spacers (including PEG4 and PEG6) for conjugating monomethyl auristatin D (MMAD) to trastuzumab found that intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to the shorter PEG4 spacer. This suggests that the slightly longer and more flexible this compound may facilitate more efficient conjugation in certain systems.
However, the optimal linker length is often target and payload-dependent. In some cases, a shorter, more rigid linker like m-PEG4-Ms may be preferred to maintain a specific orientation of the conjugated molecule for optimal binding to its target.
Experimental Protocol: Antibody Conjugation with m-PEG-Ms Linkers
This protocol provides a general method for the conjugation of an m-PEG-Ms linker to an antibody via primary amines (e.g., lysine residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound or m-PEG4-Ms linker
-
Anhydrous aprotic solvent (e.g., DMSO or DMF) for dissolving the linker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the m-PEG-Ms linker in the anhydrous aprotic solvent to a stock concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved m-PEG-Ms linker to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as mass spectrometry.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent from the antibody-PEG conjugate using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final conjugate to determine the degree of labeling (average number of PEGs per antibody) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the linker or payload has a chromophore). The purity and aggregation state of the conjugate should be assessed by size-exclusion chromatography (SEC).
Visualizing the Comparison
To better illustrate the structural differences and the experimental workflow, the following diagrams have been generated.
Caption: Chemical structures of m-PEG4-Ms and this compound linkers.
Caption: General workflow for antibody conjugation using m-PEG-Ms linkers.
Conclusion
The choice between this compound and m-PEG4-Ms linkers is a nuanced one that depends on the specific requirements of the bioconjugation application. The this compound linker offers a longer, more hydrophilic spacer, which may be advantageous for improving solubility and achieving higher conjugation efficiencies in some cases. Conversely, the more compact m-PEG4-Ms linker may be preferable when a shorter distance between the conjugated moieties is desired. Ultimately, empirical testing is crucial to determine the optimal linker for a given biomolecule and payload to achieve the desired performance characteristics of the final bioconjugate.
References
A Comparative Guide to m-PEG6-Ms and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][2]
Polyethylene glycol (PEG) linkers are among the most widely used linkers in PROTAC design, favored for their hydrophilicity, biocompatibility, and the ability to precisely control their length.[3][4] This guide provides an objective comparison of PROTACs containing a 6-unit PEG linker, such as those synthesized using m-PEG6-Ms, with other PEG linkers of varying lengths. The comparison is supported by experimental data from studies on various protein targets, along with detailed protocols for key evaluative experiments.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair.[2] An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker may result in a non-productive complex with reduced degradation efficiency.
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Quantitative Comparison of PROTACs with Different PEG Linker Lengths
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths against several important cancer targets. While direct comparative data for a PROTAC synthesized specifically with this compound is not available in the public domain, the data for PEG6 linkers serves as a strong proxy. The "Ms" (methanesulfonyl) group in this compound is a reactive handle for synthesis, and the resulting linkage in the final PROTAC is typically a stable ether or amine bond, making the core PEG6 structure the primary determinant of its performance characteristics.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | >1000 | <20 | |
| PEG4 | 150 | 75 | |
| PEG5 | 25 | >95 | |
| PEG6 | 40 | >90 |
This synthesized data for BRD4-targeting PROTACs, consisting of a JQ1 inhibitor and a VHL E3 ligase ligand, illustrates that a PEG5 linker provided the optimal balance for potent degradation.
Table 2: Influence of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| 12 | PEG3 | ~100 | ~70 | |
| 16 | PEG4 | ~30 | >90 | |
| 20 | PEG5 | ~10 | >95 | |
| 24 | PEG6 | ~25 | >90 |
In a study systematically evaluating ERα degradation, a clear dependency on linker length was observed, with a 20-atom linker (approximating a PEG5 linker) demonstrating the highest potency.
Table 3: Effect of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| Linker Length (atoms) | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| <12 | Alkyl/PEG | No degradation | N/A | |
| 12 | Alkyl/PEG | 800 | 85 | |
| 16 | Alkyl/PEG | 150 | 95 | |
| 21 | Alkyl/PEG | 3 | 96 | |
| 29 | Alkyl/PEG | 292 | 76 |
For TBK1, longer linkers were generally more effective, with a 21-atom linker showing robust degradation potential.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7, or a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase, providing direct evidence of ternary complex formation.
1. Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
2. Cell Plating and Labeling:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
3. PROTAC Treatment:
-
Treat the cells with varying concentrations of the PROTAC.
4. Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor emission (at 460 nm) and the acceptor emission (at >610 nm) using a plate reader capable of filtered luminescence measurements.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of PROTACs.
1. Animal Dosing:
-
Administer the PROTAC to rodents (e.g., mice or rats) via intravenous (IV) or oral (PO) routes at a defined dose.
2. Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
3. Bioanalysis:
-
Quantify the concentration of the PROTAC in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (half-life)
-
Clearance
-
Volume of distribution
-
Visualizing Key Processes in PROTAC Research
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While this compound provides a versatile building block for constructing PROTACs with a 6-unit PEG linker, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The compiled data highlights that systematic variation of PEG linker length is a crucial step in the optimization of a PROTAC's degradation efficiency. The experimental protocols and diagrams provided in this guide offer a framework for the rational design and rigorous evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
A Comparative Analysis of m-PEG6-Ms and Cleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the therapeutic efficacy and safety profile of antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison between a non-cleavable methoxy-polyethylene glycol (m-PEG6-Ms) linker and various classes of cleavable linkers, supported by experimental data to inform rational drug design.
At a Glance: this compound vs. Cleavable Linkers
| Feature | This compound (Non-Cleavable PEGylated) | Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) |
| Release Mechanism | Relies on complete lysosomal degradation of the antibody.[1][2] | Triggered by specific physiological conditions (enzymes, pH, redox potential).[3] |
| Plasma Stability | Generally high, leading to a longer circulation half-life and potentially reduced off-target toxicity.[1][2] | Varies by type; can be susceptible to premature cleavage in plasma, potentially causing systemic toxicity. |
| Payload Release | Releases payload with an attached amino acid residue and the linker fragment. | Releases the payload in its native or near-native form. |
| Bystander Effect | Typically minimal to none, as the released payload is often charged and membrane-impermeable. | Can be significant if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells. |
| Therapeutic Window | Potentially wider due to enhanced stability and reduced off-target effects. | Can be narrower if premature payload release occurs. |
| Tumor Heterogeneity | Less effective in tumors with heterogeneous antigen expression. | More effective in heterogeneous tumors due to the bystander effect. |
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies to highlight the performance differences between non-cleavable PEGylated linkers and common cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC | Cell Line | IC50 (pM) | Reference |
| Non-Cleavable (PEGylated) | Trastuzumab-PEG-MMAE | HER2+ | 61 | |
| Cleavable (Val-Cit) | Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | |
| Cleavable (β-galactosidase) | Trastuzumab-β-gal-MMAE | HER2+ | 8.8 | |
| Non-Cleavable | T-DM1 (MCC-DM1) | HER2+ | 33 |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability
| Linker Type | Conjugate | Species | Stability Metric | Reference |
| Non-Cleavable (PEGylated) | Site I-PEG6-C2-MMAD | Mouse | Stable | |
| Cleavable (Val-Cit) | Val-Cit containing ADC | Mouse | >95% payload loss after 14 days | |
| Cleavable (EVCit) | EVCit ADC | Mouse | Almost no linker cleavage after 14 days | |
| Cleavable (Silyl Ether) | Silyl ether linker-MMAE | Human | t1/2 > 7 days | |
| Cleavable (Hydrazone) | Hydrazone linker | Human | t1/2 = 2 days |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC | Xenograft Model | Dosing | Outcome | Reference |
| Non-Cleavable (PEGylated) | Site I-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| Non-Cleavable (PEGylated) | Site A-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | Reduced efficacy compared to stable conjugate | |
| Cleavable (β-galactosidase) | Trastuzumab-β-gal-MMAE | Xenograft Mouse Model | 1 mg/kg, single dose | 57-58% reduction in tumor volume |
Mandatory Visualization
Caption: Mechanism of Action: Non-Cleavable vs. Cleavable Linkers.
Caption: General Experimental Workflow for ADC Evaluation.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS or ELISA instrumentation
-
-
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Immediately store the collected aliquots at -80°C to halt further degradation.
-
-
Analysis (LC-MS/MS for Free Payload):
-
Sample Preparation: Precipitate plasma proteins using acetonitrile to extract the free (released) payload.
-
Quantification: Analyze the supernatant containing the free payload by LC-MS/MS.
-
Data Interpretation: Quantify the amount of released payload at each time point to determine the linker's stability.
-
-
Analysis (ELISA for Intact ADC):
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Sample Incubation: Add diluted plasma samples to the wells.
-
Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the payload.
-
Signal Measurement: Add a substrate and measure the resulting signal, which is proportional to the amount of intact ADC.
-
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the potency (IC50) of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Methodology:
-
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 72-120 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in ADC design that must be guided by the specific therapeutic application.
-
This compound and other non-cleavable PEGylated linkers offer the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities. This makes them an excellent choice for homogenous, high-antigen expressing tumors where a bystander effect is not essential. The PEG component can also improve the hydrophilicity and pharmacokinetics of the ADC.
-
Cleavable linkers provide the benefit of releasing the payload in its most active form and can induce a potent bystander effect, which is crucial for treating heterogeneous tumors with varied antigen expression. However, the potential for premature payload release in circulation requires careful optimization of the linker chemistry to ensure an acceptable safety profile.
Ultimately, the optimal linker strategy depends on a comprehensive evaluation of the target antigen biology, the properties of the payload, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker technologies to inform the development of next-generation ADCs with improved efficacy and safety.
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
The stability of polyethylene glycol (PEG) linkers is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs), PROTACs, and nanoparticles. The choice of linker chemistry dictates the integrity of the conjugate in systemic circulation and its ability to release the payload at the desired site of action. This guide provides an objective comparison of the in vitro and in vivo stability of various PEG linkers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.
Comparative Stability of PEG Linkers: In Vitro vs. In Vivo
The stability of a PEG linker is not absolute and can vary significantly between in vitro and in vivo environments. In vitro assays, often conducted in plasma or specific enzyme solutions, provide a controlled environment to assess intrinsic stability. However, the complex physiological milieu in vivo, with its diverse enzymatic activities, pH gradients, and clearance mechanisms, can lead to different stability profiles.
Below is a summary of the stability characteristics of common PEG linker chemistries. It is important to note that the stability is context-dependent and can be influenced by the conjugated molecule, the surrounding chemical structure, and the biological system.
| Linker Type | Linkage | In Vitro Stability (e.g., Human Plasma) | In Vivo Stability & Characteristics | Cleavage Mechanism |
| Non-Cleavable | Amide | Highly stable.[1] | Highly stable, relies on the degradation of the attached molecule (e.g., antibody) for payload release.[2][3] | Proteolytic degradation of the parent molecule. |
| Secondary Amine | Very high stability. | Very high stability, offering a permanent linkage. | - | |
| Cleavable | Disulfide | Stable in circulation, but susceptible to reduction by glutathione. | Readily cleaved in the high glutathione environment of the intracellular space. | Thiol-disulfide exchange. |
| Hydrazone | Stable at neutral pH, but labile under acidic conditions (e.g., pH 4-5). | Designed to release the payload in the acidic environment of endosomes and lysosomes. | Acid-catalyzed hydrolysis. | |
| Ester | Susceptible to hydrolysis by esterases present in plasma. Stability can be modulated by steric hindrance around the ester bond. | Generally lower stability in vivo compared to amides due to enzymatic cleavage. Can be designed for controlled release. | Enzymatic (esterase) or chemical hydrolysis. | |
| Valine-Citrulline | Stable in human plasma but can be unstable in mouse plasma due to carboxylesterase activity. | Specifically cleaved by lysosomal enzymes like Cathepsin B, which are overexpressed in some tumor cells. | Enzymatic (Cathepsin B) cleavage. | |
| β-Glucuronide | Generally stable in circulation. | Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes. | Enzymatic (β-glucuronidase) cleavage. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective therapeutics. Below are detailed protocols for evaluating the in vitro and in vivo stability of PEG linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG-linked conjugate in plasma.
Materials:
-
Test conjugate (e.g., ADC, PROTAC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS or HPLC system
Procedure:
-
Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Add the test conjugate to pre-warmed (37°C) plasma to a final concentration of 1-5 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact conjugate remaining.
-
Calculate the half-life (t½) of the conjugate in plasma.
In Vivo Pharmacokinetic and Stability Analysis
Objective: To determine the circulation half-life, clearance rate, and in vivo stability of a PEG-linked conjugate.
Materials:
-
Test conjugate
-
Animal model (e.g., mice, rats)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Centrifuge
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Administer the test conjugate to the animal model, typically via intravenous (i.v.) injection.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody, conjugated antibody (antibody with at least one drug-linker attached), and free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.
-
Plot the concentration of each species over time to determine pharmacokinetic parameters, including circulation half-life, clearance, and the rate of drug-linker deconjugation in vivo.
Visualizing Linker Cleavage and Experimental Workflows
To better understand the mechanisms of linker cleavage and the experimental processes for their evaluation, the following diagrams are provided.
Caption: Mechanisms of action for common cleavable linkers.
Caption: Workflow for linker stability assessment.
References
Assessing the Impact of m-PEG6-Ms on Drug Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. The m-PEG6-Ms linker, a monodispersed PEG linker with six ethylene glycol units and a methanesulfonyl (mesyl) reactive group, offers a precise tool for modifying small molecules, peptides, and proteins. This guide provides a comprehensive comparison of the impact of this compound on drug potency, supported by experimental data from related studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The Double-Edged Sword of PEGylation: Pharmacokinetics vs. Potency
PEGylation is primarily employed to increase a drug's hydrodynamic volume, which in turn can lead to:
-
Extended Plasma Half-Life: Reduced renal clearance and protection from enzymatic degradation result in longer circulation times.
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs.
-
Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing the likelihood of an immune response.
However, these advantages can be accompanied by a significant drawback: a potential decrease in drug potency. This reduction in potency, often observed as an increase in the half-maximal inhibitory concentration (IC50), is primarily attributed to:
-
Steric Hindrance: The PEG chain can physically obstruct the interaction between the drug and its target receptor or enzyme.[1]
-
Reduced Cellular Uptake: The hydrophilic PEG layer can impede the passive diffusion of the drug across cell membranes.[2]
The length of the PEG linker is a critical determinant of this trade-off. While longer PEG chains generally lead to more pronounced pharmacokinetic benefits, they also tend to cause a greater reduction in potency. Short PEG linkers, such as this compound, are therefore of significant interest as they may offer a favorable balance between improved pharmacokinetics and retained biological activity.
Quantitative Comparison of PEG Linker Impact on Drug Potency
| Drug/Targeting Moiety | Linker | IC50 (nM) | Fold Change in Potency vs. No PEG | Reference |
| Affibody-MMAE Conjugate (HER2-positive cells) | No PEG (HM) | ~1.5 | 1x | [3] |
| 4 kDa PEG (HP4KM) | ~6.75 | 4.5x decrease | [3] | |
| 10 kDa PEG (HP10KM) | ~33.75 | 22.5x decrease | [3] | |
| Carbonic Anhydrase Inhibitor (Hypoxic cancer cells) | 1 kDa PEG | Most Efficient | - | |
| 20 kDa PEG | Least Efficient | - | ||
| MMAE-based ADC | Non-cleavable linker with Cys | 10⁻² | - |
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Drug/Targeting Moiety | Linker | Plasma Half-life | Fold Change in Half-life vs. No PEG | Reference |
| Affibody-MMAE Conjugate | No PEG (HM) | - | 1x | |
| 4 kDa PEG (HP4KM) | - | 2.5x increase | ||
| 10 kDa PEG (HP10KM) | - | 11.2x increase | ||
| Trastuzumab | No PEG | - | 1x | |
| Short PEG8 | Faster Clearance | - |
Table 2: Impact of PEG Linker Length on Pharmacokinetics
These data clearly illustrate the inverse relationship between PEG linker length and in vitro potency. The study on affibody-drug conjugates, for instance, shows a dramatic 22.5-fold decrease in potency with a 10 kDa PEG linker compared to the non-PEGylated version. Conversely, the study on carbonic anhydrase inhibitors demonstrated that shorter PEG linkers were more effective in killing cancer cells. Interestingly, one study found that a short PEG8 linker led to faster clearance of an antibody, contrary to the general expectation of PEGylation. This highlights that the effects of PEGylation can be complex and depend on the specific drug, linker, and biological context.
Experimental Protocols
This section provides detailed methodologies for the conjugation of a small molecule drug to this compound and the subsequent assessment of its potency.
Protocol 1: Synthesis of a Small Molecule Drug Conjugate using this compound
This protocol describes a two-step process for conjugating a small molecule containing a hydroxyl or primary amine group with this compound.
Step 1: Activation of the Small Molecule (if necessary)
If the small molecule contains a hydroxyl group, it first needs to be activated to a better leaving group, such as a mesylate, to facilitate reaction with an amine-terminated PEG. If the small molecule already contains a primary amine, this step can be skipped.
-
Materials:
-
Small molecule with a hydroxyl group
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Dissolve the small molecule (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add MsCl (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated small molecule.
-
Step 2: Conjugation with Amine-Terminated PEG6
This step involves the reaction of the activated small molecule with an amine-terminated PEG6 linker. Alternatively, if starting with an amine-containing small molecule, one would use m-PEG6-NHS ester.
-
Materials:
-
Mesylated small molecule (from Step 1) or amine-containing small molecule
-
m-PEG6-amine or m-PEG6-NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
-
Procedure (for mesylated small molecule):
-
Dissolve the mesylated small molecule (1 equivalent) and m-PEG6-amine (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as DIPEA (2 equivalents).
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure m-PEG6-conjugated drug.
-
-
Procedure (for amine-containing small molecule with m-PEG6-NHS ester):
-
Dissolve the amine-containing small molecule (1 equivalent) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) or an organic solvent like DMF with a non-nucleophilic base.
-
Dissolve m-PEG6-NHS ester (1.1 equivalents) in DMF or DMSO.
-
Add the m-PEG6-NHS ester solution to the small molecule solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the conjugate as described above.
-
Figure 1. Workflow for the synthesis of an this compound conjugated drug.
Protocol 2: Determination of In Vitro Potency (IC50) using an MTT Assay
This protocol outlines a common method for assessing the cytotoxic effect of a drug conjugate on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
m-PEG6-conjugated drug and unconjugated parent drug
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the m-PEG6-conjugated drug and the parent drug in complete cell culture medium.
-
Remove the medium from the cells and add the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the drugs) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for IC50 determination using an MTT assay.
Impact on Signaling Pathways: A Case Study of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Small molecule inhibitors targeting components of this pathway are of great interest. The conjugation of such an inhibitor with this compound could be a strategy to improve its pharmacokinetic profile for in vivo applications.
However, the addition of the PEG linker could potentially reduce the inhibitor's ability to bind to its target kinase (e.g., PI3K, AKT, or mTOR), thereby decreasing its potency. Furthermore, the inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. For example, studies have shown that inhibition of the PI3K/AKT pathway can lead to the activation of the MET/STAT3 pathway, which can promote cell survival and drug resistance.
Figure 3. The PI3K/AKT/mTOR signaling pathway and a potential compensatory pathway.
Conclusion
The use of the this compound linker represents a rational approach to improving the drug-like properties of therapeutic agents. While it offers the potential for enhanced pharmacokinetics and solubility, researchers must be cognizant of the likely trade-off with in vitro potency. The extent of this trade-off is dependent on the specific drug, the target, and the cellular context. The provided experimental protocols offer a framework for the synthesis and evaluation of this compound conjugated drugs, allowing for a systematic assessment of the impact of this linker on drug potency. Understanding the interplay between linker chemistry, pharmacokinetics, and pharmacodynamics is crucial for the successful development of next-generation targeted therapies.
References
Navigating the Maze of PEGylation: A Comparative Guide to the Characterization of m-PEG6-Ms Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring the efficacy, safety, and consistency of novel therapeutics. This guide provides an objective comparison of mass spectrometry and alternative analytical techniques for the characterization of m-PEG6-Ms (methoxy-polyethylene glycol (6)-mesylate) conjugates, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound reagent is a valuable tool in this process, offering a discrete PEG chain length for homogenous conjugation. However, the inherent nature of PEGylation necessitates rigorous analytical characterization to confirm successful conjugation, determine the degree of PEGylation, and identify any impurities. Mass spectrometry has emerged as a primary tool for this purpose, offering unparalleled accuracy in mass determination. This guide will delve into the nuances of using mass spectrometry for the analysis of this compound conjugates and compare its performance with other established analytical methods.
Mass Spectrometry: The Gold Standard for Conjugate Validation
Two principal mass spectrometry techniques are employed for the characterization of PEGylated molecules: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).
MALDI-TOF MS is a powerful technique for determining the average molecular weight and the distribution of PEGylated species.[1] It is particularly useful for the analysis of relatively simple mixtures and provides rapid, high-throughput screening.
ESI-MS , often coupled with liquid chromatography (LC-MS), offers high resolution and mass accuracy, making it ideal for the analysis of complex mixtures and for obtaining detailed structural information.[2] Tandem MS (MS/MS) capabilities can further be used to identify specific conjugation sites.[3]
Quantitative Data Summary: Mass Spectrometry
| Parameter | Expected Value (this compound) | Observed Value (Typical) | Technique |
| Molecular Weight (Da) | ~388.45 | 388.4 (Monoisotopic) | ESI-MS, MALDI-TOF |
| Mass of m-PEG6 moiety (Da) | 311.39 | 311.4 | ESI-MS, MALDI-TOF |
| Mass of Mesylate group (Da) | 77.06 | 77.1 | ESI-MS, MALDI-TOF |
Note: The expected molecular weight is calculated based on the chemical formula of this compound (C14H28O9S). Observed values are representative and may vary slightly depending on the instrument and experimental conditions.
Alternative Characterization Methods
While mass spectrometry is a cornerstone of PEGylation analysis, other techniques provide complementary and valuable information.
High-Performance Liquid Chromatography (HPLC) , particularly in reversed-phase (RP-HPLC) and size-exclusion (SEC) modes, is a robust method for assessing the purity of the conjugate, separating the PEGylated product from unreacted starting materials, and quantifying the extent of the reaction.[][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the conjugate. ¹H NMR is particularly useful for confirming the presence of the PEG chain and the mesylate group, and for quantifying the degree of PEGylation by comparing the integrals of characteristic peaks.
Quantitative Performance Comparison: Alternative Methods
| Technique | Key Performance Metric | Typical Value/Observation | Advantages | Disadvantages |
| RP-HPLC | Retention Time Shift | Increased retention time for the conjugate compared to the starting material. | High resolution, quantitative. | Indirect mass information. |
| SEC | Elution Volume Shift | Decreased elution volume for the conjugate. | Good for analyzing polydispersity. | Lower resolution than RP-HPLC. |
| ¹H NMR | Chemical Shift (ppm) | Characteristic peaks for PEG backbone (~3.6 ppm) and mesylate methyl group (~3.0 ppm). | Provides detailed structural information, quantitative. | Lower sensitivity than MS, can be complex for large molecules. |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of this compound conjugates.
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules, in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Analyze the sample in positive ion reflector mode.
-
ESI-MS (LC-MS) Protocol
This protocol outlines a general procedure for the LC-MS analysis of this compound conjugates.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, depending on the sample complexity.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected m/z of the conjugate.
-
HPLC Protocol (Reversed-Phase)
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Injection: Inject the dissolved this compound conjugate sample.
-
Gradient Elution:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the conjugate, and then return to the initial conditions.
-
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for amide bonds if conjugated to a peptide).
Visualizing the Workflow
Conclusion
The comprehensive characterization of this compound conjugates is paramount for the development of safe and effective PEGylated therapeutics. Mass spectrometry, with its high accuracy and sensitivity, stands as the definitive method for confirming the molecular weight of the conjugate. However, a multi-faceted approach that incorporates alternative techniques such as HPLC and NMR provides a more complete picture of the conjugate's purity, structure, and quantity. The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific information required and the nature of the molecule being conjugated. This guide provides a foundational understanding to aid researchers in making informed decisions for the robust characterization of their this compound conjugates.
References
The Impact of m-PEG6-Linker Conjugation on Therapeutic Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with polyethylene glycol (PEG) linkers is a widely adopted strategy to enhance their pharmacological properties. Among these, the methoxy-PEG6 (m-PEG6) linker has emerged as a valuable tool in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the biological activity of therapeutics conjugated with an m-PEG6-based linker, using a preclinical study on an anti-EGFR antibody, nimotuzumab, as a case study. We will delve into the impact of this specific linker on key performance indicators such as binding affinity, in vitro cytotoxicity, and in vivo behavior, and compare these to the unconjugated therapeutic. Furthermore, this guide will provide detailed experimental protocols for the key assays cited, enabling researchers to design and execute similar comparative studies.
Performance Comparison: The Influence of the m-PEG6 Linker
The addition of an m-PEG6 linker to a therapeutic agent can significantly alter its biological activity. The following tables summarize the quantitative data from a preclinical evaluation of nimotuzumab conjugated to a maytansinoid payload (DM1) via a PEG6-containing linker. This provides a clear comparison between the unconjugated antibody and the resulting ADC.
Table 1: Comparative Binding Affinity to EGFR
| Therapeutic Agent | Drug-to-Antibody Ratio (DAR) | Dissociation Constant (KD) (nM) |
| Nimotuzumab (Unconjugated) | N/A | Not Reported |
| Nimotuzumab-PEG6-DM1 (Low DAR) | 3.5 | 1.94 |
| Nimotuzumab-PEG6-DM1 (High DAR) | 7.3 | 3.75 |
Source: Preclinical Evaluation of 111In-labeled PEGylated Maytansine Nimotuzumab Drug Conjugates in EGFR-positive Cancer[1]
Table 2: In Vitro Cytotoxicity in DLD-1 Cancer Cells
| Therapeutic Agent | IC50 (nM) |
| Nimotuzumab (Unconjugated) | 80.8 ± 5 |
| Nimotuzumab-PEG6-DM1 (Low DAR) | 36.2 ± 2 |
| Nimotuzumab-PEG6-DM1 (High DAR) | 22.5 ± 1 |
Source: Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft[2]
Table 3: In Vivo Tumor Uptake in DLD-1 Xenograft Model (%ID/g at 72h)
| Therapeutic Agent | Tumor Uptake (%ID/g) |
| 111In-Nimotuzumab | ~10 |
| 111In-Nimotuzumab-PEG6-DM1-Low | ~12 |
| 111In-Nimotuzumab-PEG6-DM1-High | ~15 |
Source: Preclinical Evaluation of 111In-labeled PEGylated Maytansine Nimotuzumab Drug Conjugates in EGFR-positive Cancer[1]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Antibody-Drug Conjugation with m-PEG6-Linker
This protocol outlines the general steps for conjugating a drug-linker to an antibody.
Materials:
-
Monoclonal antibody (e.g., Nimotuzumab) in a suitable buffer (e.g., PBS).
-
m-PEG6-Drug-NHS ester (e.g., DM1-PEG6-NHS) dissolved in DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (e.g., Tris buffer).
-
Purification system (e.g., size exclusion chromatography).
Procedure:
-
Prepare the antibody solution at a specific concentration in the reaction buffer.
-
Add the desired molar excess of the m-PEG6-Drug-NHS ester to the antibody solution while gently stirring.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-4 hours).
-
Quench the reaction by adding the quenching reagent.
-
Purify the resulting ADC from unconjugated drug-linker and other reactants using size exclusion chromatography.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a therapeutic required to inhibit the growth of 50% of a cancer cell population (IC50).[3]
Materials:
-
Cancer cell line (e.g., DLD-1).
-
Complete cell culture medium.
-
96-well plates.
-
Therapeutic agents (unconjugated antibody and ADCs) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the therapeutic agents. Include untreated cells as a control.
-
Incubate the plate for a period that allows for drug-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Binding Affinity Analysis (Biolayer Interferometry - BLI)
BLI is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Materials:
-
BLI instrument (e.g., Octet system).
-
Biosensors (e.g., streptavidin-coated).
-
Biotinylated ligand (e.g., recombinant EGFR).
-
Analytes (unconjugated antibody and ADCs) at various concentrations.
-
Kinetics buffer.
Procedure:
-
Hydrate the biosensors in the kinetics buffer.
-
Immobilize the biotinylated ligand onto the surface of the streptavidin-coated biosensors.
-
Establish a baseline by dipping the biosensors into kinetics buffer.
-
Associate the analytes by dipping the biosensors into wells containing different concentrations of the antibody or ADC.
-
Dissociate the complex by moving the biosensors back into wells with kinetics buffer.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD = kd/ka).
In Vivo Biodistribution Study
This study evaluates the distribution of a radiolabeled therapeutic in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice with DLD-1 xenografts).
-
Radiolabeled therapeutic agents (e.g., 111In-labeled antibody and ADCs).
-
Gamma counter.
Procedure:
-
Administer a single intravenous injection of the radiolabeled therapeutic agent to the tumor-bearing mice.
-
At predetermined time points (e.g., 24, 48, 72 hours), euthanize the mice.
-
Collect blood and dissect major organs and the tumor.
-
Weigh each tissue and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of ADC development and the mechanism of action.
Conclusion
The conjugation of therapeutics with m-PEG6 linkers offers a promising avenue for improving their pharmacological profiles. The case study of nimotuzumab-PEG6-DM1 demonstrates that this modification can lead to enhanced in vitro cytotoxicity and potentially improved tumor uptake, albeit with a slight reduction in binding affinity at higher drug-to-antibody ratios. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, and may also shield the cytotoxic payload from premature degradation or clearance. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling the rational design and optimization of next-generation conjugated therapeutics. It is crucial to perform a comprehensive suite of in vitro and in vivo assays to fully characterize the impact of any linker on the overall performance of a therapeutic agent.
References
A Researcher's Guide to Validating Antibody-Drug Conjugate Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the binding affinity of Antibody-Drug Conjugates (ADCs). We will explore key experimental methodologies, present comparative data, and offer detailed protocols to ensure robust and reliable results.
The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) has the potential to alter its binding characteristics. Therefore, a critical step in the development of any ADC is the thorough validation of its binding affinity to the target antigen. This process ensures that the ADC retains the specificity and binding strength of the parent antibody, which is crucial for its therapeutic efficacy and safety. This guide will focus on three widely used techniques for quantifying ADC binding affinity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry.
Comparative Binding Affinity of Representative ADCs
To illustrate the typical binding affinities observed for ADCs, the following table summarizes data for Trastuzumab emtansine (T-DM1) and other ADCs targeting the HER2 receptor. It is important to note that the binding affinity of an ADC should be comparable to that of its unconjugated parent antibody.
| ADC / Antibody | Target | Method | KD (nM) | Reference |
| Trastuzumab | HER2 | SPR | ~1 | [1] |
| Trastuzumab emtansine (T-DM1) | HER2 | Not Specified | Similar to Trastuzumab | [2] |
| High-Affinity anti-MET ADC (HAV-ADC) | MET | SPR | ~4 | [3] |
| Low-Affinity anti-MET ADC (LAV-ADC) | MET | SPR | ~165 | [3] |
| Weak Her2-binding ADC candidate | HER2 | SPR | ~70 | [1] |
Note: KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a stronger binding affinity.
Experimental Workflow for ADC Binding Affinity Validation
The following diagram outlines a general workflow for validating the binding affinity of a novel ADC.
Key Experimental Protocols
Below are detailed methodologies for the three primary assays used to determine ADC binding affinity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, antibodies, and hormones. For ADC binding affinity, a direct or competitive ELISA format can be employed.
Protocol for Direct ELISA:
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen (1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.
-
ADC/Antibody Incubation: Add serial dilutions of the test ADC and the parent mAb (as a control) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound ADC or mAb.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody's Fc region (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The data can be used to calculate the EC50 value, which represents the concentration of the ADC or mAb that gives half-maximal binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions. It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.
General SPR Protocol:
-
Sensor Chip Preparation: Immobilize the target antigen onto the surface of a sensor chip using a suitable coupling chemistry (e.g., amine coupling). A reference flow cell without the antigen or with an irrelevant protein should be prepared to subtract non-specific binding and bulk refractive index changes.
-
System Equilibration: Equilibrate the system with running buffer (e.g., HBS-EP+).
-
Analyte Injection (Association): Inject a series of concentrations of the ADC or parent mAb over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
Dissociation: Switch back to the running buffer to allow for the dissociation of the bound analyte. This is also monitored in real-time.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the sensor surface, preparing it for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It can be used to measure the binding of an ADC to its target antigen on the surface of cells.
Protocol for Cell-Based Binding Assay:
-
Cell Preparation: Harvest target-expressing cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration to 1-2 x 106 cells/mL.
-
Blocking (Optional): If the cells express Fc receptors, incubate them with an Fc blocking reagent to prevent non-specific binding.
-
ADC/Antibody Incubation: Add serial dilutions of the test ADC or parent mAb to the cell suspension and incubate on ice for 1-2 hours, protected from light.
-
Washing: Wash the cells three times with cold staining buffer to remove unbound ADC or mAb.
-
Secondary Antibody Staining: If the primary ADC/mAb is not fluorescently labeled, add a fluorescently labeled secondary antibody that recognizes the primary antibody and incubate on ice for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000 live single cells).
-
Data Analysis: Gate on the live, single-cell population and determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the ADC/mAb concentration and fit the data to a one-site binding model to determine the EC50 or KD.
Conclusion
The validation of binding affinity is a cornerstone of ADC development. By employing a combination of ELISA, SPR, and flow cytometry, researchers can obtain a comprehensive understanding of how conjugation affects the antibody's interaction with its target. This multi-faceted approach ensures the selection of ADC candidates with optimal binding characteristics, paving the way for the development of more effective and safer targeted cancer therapies.
References
- 1. Binding and functional profiling of antibody mutants guides selection of optimal candidates as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of m-PEG6-Ms in different bioconjugation chemistries
A guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylation strategy.
In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biomolecules. The choice of PEGylation reagent and the underlying bioconjugation chemistry are critical determinants of the final product's efficacy, stability, and homogeneity. This guide provides a comparative analysis of m-PEG6-Ms (methoxy-polyethylene glycol (6) methanesulfonate) and its utility across different bioconjugation chemistries, with a focus on amine-reactive, thiol-reactive, and click chemistry approaches. We present a synthesis of experimental data to aid in the selection of the most appropriate PEGylation strategy for your research and development needs.
Executive Summary
This guide compares the performance of this compound and its derivatives in three primary bioconjugation chemistries:
-
Amine-Reactive Chemistry: Comparing the reactivity of a mesylate group with the commonly used N-hydroxysuccinimide (NHS) ester for targeting lysine residues and N-termini of proteins.
-
Thiol-Reactive Chemistry: Evaluating the reaction of mesylates with cysteine residues against the established maleimide-based chemistry.
-
Click Chemistry: Positioning azide- and alkyne-functionalized m-PEG6 derivatives as highly efficient and bioorthogonal alternatives to traditional methods.
Quantitative data on reaction efficiency, kinetics, and conjugate stability are summarized in the tables below, followed by detailed experimental protocols and workflow visualizations.
Data Presentation: Quantitative Comparison of Bioconjugation Chemistries
The following tables provide a summary of key performance indicators for different bioconjugation strategies involving m-PEG6 derivatives. The data is compiled from various sources and represents typical performance metrics.
| Parameter | m-PEG6-Mesylate (Amine Reactive) | m-PEG6-NHS Ester (Amine Reactive) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Reaction pH | 7.5 - 9.0 | 7.0 - 8.5[1] |
| Reaction Time | Slower | Faster (30-60 min at RT)[2][3] |
| Typical Yield | Moderate to High | High |
| Linkage Formed | Secondary or Tertiary Amine | Amide[1][4] |
| Linkage Stability | Stable | Highly Stable |
| Key Advantage | Potentially higher stability of the reagent | Well-established, high reactivity |
| Key Disadvantage | Slower reaction kinetics | Susceptible to hydrolysis |
| Parameter | m-PEG6-Mesylate (Thiol Reactive) | m-PEG6-Maleimide (Thiol Reactive) |
| Target Residue | Thiols (Cysteine) | Thiols (Cysteine) |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Reaction Time | Moderate | Fast (typically < 1 hour) |
| Typical Yield | Moderate | High |
| Linkage Formed | Thioether | Thioether |
| Linkage Stability | Stable | Potentially reversible (retro-Michael addition) |
| Key Advantage | Forms a more stable thioether bond | High specificity and rapid reaction |
| Key Disadvantage | May require higher pH, potential for side reactions | Linkage instability in reducing environments |
| Parameter | m-PEG6-Azide/Alkyne (Click Chemistry) |
| Target Residue | Azide or Alkyne (introduced chemically or genetically) |
| Reaction Type | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) |
| Reaction pH | CuAAC: 4-12; SPAAC: Physiological pH |
| Reaction Time | CuAAC: Fast (1-2 hours); SPAAC: Slower than CuAAC |
| Typical Yield | Very High (>95%) |
| Linkage Formed | Triazole |
| Linkage Stability | Extremely Stable |
| Key Advantage | High specificity, bioorthogonality, high yield |
| Key Disadvantage | Requires introduction of azide/alkyne handle; CuAAC requires cytotoxic copper catalyst |
Experimental Protocols
Detailed methodologies for the key bioconjugation reactions are provided below.
Protocol 1: Amine Conjugation with m-PEG6-NHS Ester
Objective: To PEGylate a protein via primary amines using an NHS ester-activated PEG.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
m-PEG6-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Equilibrate the m-PEG6-NHS ester vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of m-PEG6-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the m-PEG6-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from excess reagent and byproducts using an SEC column.
-
Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive Conjugation with m-PEG6-Maleimide
Objective: To achieve site-specific PEGylation on a protein's cysteine residues.
Materials:
-
Protein solution containing free thiols (in a buffer at pH 6.5-7.5, e.g., PBS with EDTA)
-
m-PEG6-Maleimide
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
SEC column for purification
Procedure:
-
Ensure the protein's thiol groups are reduced and available for conjugation.
-
Dissolve the m-PEG6-Maleimide in anhydrous DMSO or DMF immediately before use.
-
Add a 5- to 20-fold molar excess of the m-PEG6-Maleimide solution to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated protein using an SEC column.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm site-specific modification.
Protocol 3: Click Chemistry Conjugation (CuAAC) with m-PEG6-Azide
Objective: To PEGylate an alkyne-modified protein using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein solution (~10-100 µM)
-
m-PEG6-azide
-
Copper(II) sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Sodium ascorbate
-
SEC column for purification
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 10-fold molar excess of m-PEG6-azide.
-
Prepare a premix of CuSO₄ and the ligand at a 1:5 ratio.
-
Add the CuSO₄/ligand premix to the protein-alkyne mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the conjugate using an SEC column to remove excess reagents and the copper catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.
Conclusion
The selection of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the biomolecule's properties, the desired characteristics of the final conjugate, and the intended application.
-
m-PEG6-NHS ester remains a robust and widely used reagent for amine-reactive PEGylation due to its high reactivity and the formation of stable amide bonds.
-
For site-specific modification of cysteine residues, m-PEG6-Maleimide offers high efficiency and specificity, although the stability of the resulting thioether linkage should be considered for in vivo applications. The use of a mesylate derivative could offer a more stable alternative, though potentially at the cost of reaction speed.
-
Click chemistry , utilizing reagents like m-PEG6-azide or alkyne, represents the gold standard for bioorthogonal and highly efficient conjugations, leading to exceptionally stable products. This approach is particularly advantageous for complex biomolecules and in vivo applications where specificity is paramount.
By understanding the comparative performance and experimental nuances of these chemistries, researchers can make informed decisions to optimize their bioconjugation protocols and advance the development of novel biotherapeutics.
References
Benchmarking m-PEG6-Ms: A Comparative Guide to Linker Performance in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of m-PEG6-Ms Performance Against Industry Standards in Antibody-Drug Conjugate (ADC) Development, Supported by Experimental Data.
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, discrete polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides a comprehensive performance comparison of this compound, a monodisperse PEG linker with six ethylene glycol units, against other industry-standard PEG and non-PEG linkers.
The Role of PEG Linkers in Optimizing ADC Performance
The inclusion of PEG chains in ADC linkers offers several advantages that can mitigate the challenges associated with hydrophobic payloads and improve the overall performance of the conjugate.[1][2] Key benefits include:
-
Improved Hydrophilicity and Solubility : PEG's hydrophilic nature counteracts the hydrophobicity of many potent cytotoxic drugs, reducing the propensity for ADC aggregation and improving solubility in aqueous environments.[1][3]
-
Enhanced Pharmacokinetics : The PEG chain forms a hydration shell around the ADC, which can reduce clearance rates and prolong circulation half-life, leading to increased tumor accumulation.[4]
-
Reduced Immunogenicity : By masking potential epitopes on the payload or linker, PEGylation can decrease the likelihood of an immune response against the ADC.
The length of the PEG chain is a crucial parameter, with a direct impact on these properties. While longer PEG chains can offer greater benefits in terms of pharmacokinetics, there is often a trade-off with in vitro potency. Shorter PEG linkers, such as this compound, are therefore of significant interest for achieving an optimal balance between these competing factors.
Quantitative Performance Comparison
The following tables summarize key performance metrics for ADCs constructed with different linkers. The data for this compound is presented alongside that of other short-chain PEG linkers (m-PEG4-X and m-PEG8-X, where X is a reactive functional group) and two industry-standard non-PEG linkers: the cleavable Val-Cit-PABC linker and the non-cleavable SMCC linker.
It is important to note that direct head-to-head comparisons across all linker types under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a representative overview. The performance of a PEG6-based linker can be reasonably interpolated from the trends observed with PEG4 and PEG8 linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Various Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations |
| m-PEG4-X | MMAE | Karpas-299 (CD30+) | ~10 | Short PEG linkers generally do not significantly impact in vitro potency. |
| This compound (estimated) | MMAE | Karpas-299 (CD30+) | ~10 | Expected to have similar in vitro potency to other short-chain PEG linkers. |
| m-PEG8-X | MMAE | Karpas-299 (CD30+) | ~10 | In this specific study, PEG length had minimal effect on in vitro cytotoxicity. |
| Val-Cit-PABC | MMAE | Various | Generally highly potent (low ng/mL to sub-ng/mL) | The cleavable nature allows for efficient intracellular release of the potent payload. |
| SMCC | DM1 | HER2+ Breast Cancer Cells | Potent, but can be slightly less so than cleavable counterparts | Efficacy is dependent on lysosomal degradation of the antibody to release the payload-linker-amino acid complex. |
Table 2: Pharmacokinetic Parameters of ADCs with Various Linkers
| Linker Type | Key Pharmacokinetic Parameter | Value | Key Observations |
| No PEG | Clearance (mL/day/kg) in rats | ~15 | ADCs with hydrophobic linkers are cleared more rapidly from circulation. |
| m-PEG4-X | Clearance (mL/day/kg) in rats | ~7 | The addition of a short PEG linker significantly reduces clearance. |
| This compound (estimated) | Clearance (mL/day/kg) in rats | ~6 | Clearance is expected to be between that of PEG4 and PEG8 linkers. |
| m-PEG8-X | Clearance (mL/day/kg) in rats | ~5 | A plateau in clearance reduction is often observed around PEG8. |
| Val-Cit-PABC | Half-life of acMMAE (days) in humans | ~2-4 | Exhibits good stability in human plasma. |
| SMCC | Half-life of ADC (days) in humans | ~3-4 | The non-cleavable linker contributes to high plasma stability. |
Table 3: In Vivo Efficacy of ADCs with Various Linkers
| Linker Type | Xenograft Model | Efficacy Metric | Key Observations |
| m-PEG4-X | CD30+ Lymphoma | Tumor Growth Inhibition | Moderate tumor growth inhibition. |
| This compound (estimated) | CD30+ Lymphoma | Tumor Growth Inhibition | Expected to show improved efficacy over non-PEGylated ADCs due to better PK. |
| m-PEG8-X | CD30+ Lymphoma | Tumor Growth Inhibition | Significant tumor growth inhibition, often superior to shorter PEG linkers due to enhanced tumor accumulation. |
| Val-Cit-PABC | Various | Tumor Regression | Can lead to complete tumor regressions due to potent payload release and bystander effect. |
| SMCC | HER2+ Breast Cancer | Tumor Regression | Highly effective, particularly in tumors with high and homogenous antigen expression. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key experiments.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug-linker molecules conjugated to each antibody and assess the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is diluted in a mobile phase A (e.g., a high salt buffer like 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Chromatography: The sample is injected onto a HIC column (e.g., Butyl-NPR). A gradient from high salt (mobile phase A) to low salt (mobile phase B, e.g., 25 mM sodium phosphate, pH 7.0) is used to elute the different ADC species. The more hydrophobic, higher DAR species are retained longer on the column.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated by summing the product of each DAR value and its relative peak area, divided by the total peak area.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Target antigen-positive and antigen-negative (as a control) cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control antibody, and the free drug for a specified period (typically 72-96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve to a sigmoidal model.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells that express the target antigen. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered the ADC, a vehicle control, and a negative control antibody via intravenous injection at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Monitoring: Animal body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: The mean tumor volume for each treatment group is plotted over time. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizing Key Concepts and Workflows
Figure 1. General structure of an Antibody-Drug Conjugate.
Figure 2. Preclinical evaluation workflow for ADCs.
Figure 3. Relationship between linker properties and ADC performance.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful ADC. The this compound linker, with its discrete and relatively short PEG chain, offers a compelling balance of properties. It is expected to significantly improve the hydrophilicity and pharmacokinetic profile of an ADC compared to non-PEGylated linkers, without the potential for a substantial decrease in in vitro potency that can be observed with much longer PEG chains.
Compared to the industry-standard non-PEG linkers, this compound provides the advantage of enhanced solubility and a more favorable pharmacokinetic profile, which can be particularly beneficial for ADCs with hydrophobic payloads. The choice between a cleavable linker like Val-Cit-PABC and a non-cleavable linker like SMCC depends on the desired mechanism of action, with cleavable linkers offering the potential for a bystander effect and non-cleavable linkers generally providing greater plasma stability. The incorporation of a PEG6 moiety into either a cleavable or non-cleavable linker design can further refine the ADC's properties to achieve an optimal therapeutic window.
Ultimately, the ideal linker is context-dependent, and the data and protocols presented in this guide are intended to provide a strong foundation for the rational selection and evaluation of this compound and other linkers in the development of next-generation antibody-drug conjugates.
References
Safety Operating Guide
Proper Disposal Procedures for m-PEG6-Ms
The proper disposal of m-PEG6-Ms (methoxy-hexaethylene glycol-mesylate) is critical to ensure laboratory safety and environmental protection. Due to the presence of the methanesulfonyl (mesyl) group, this compound should be handled as a hazardous substance. The disposal procedures are primarily dictated by the reactivity and toxicity associated with the mesylate functional group, which is related to methanesulfonyl chloride.
Hazard Identification and Safety Precautions
The methanesulfonyl group is a key reactive component of this compound. Based on the safety data for methanesulfonyl chloride, the following hazards should be considered[1][2][3][4]:
-
Toxicity: Fatal if inhaled, toxic in contact with skin, and toxic if swallowed[1].
-
Corrosivity: Causes severe skin burns and eye damage.
-
Irritation: May cause respiratory irritation.
-
Environmental Hazards: Harmful to aquatic organisms. Do not let the product enter drains or surface water.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) and inspect them before use.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of a spill, a gas-tight chemical resistant suit is recommended.
-
Respiratory Protection: Use a NIOSH (US) or EN 166 (EU) approved respirator with an appropriate cartridge for organic vapors and acid gases. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.
Quantitative Hazard Data for Methanesulfonyl Chloride (as a proxy for the reactive group)
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | Danger | H300: Fatal if swallowed |
| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled |
| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin |
| Skin Corrosion | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity | Category 3 | Danger | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol for this compound
This protocol provides a general guideline for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
-
Segregation and Collection of Waste:
-
Collect all waste containing this compound (e.g., unused product, contaminated consumables, and the first rinse of emptied containers) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).
-
-
Handling of Spills:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of any remaining liquid.
-
The first rinse of the container must be collected as hazardous waste. For highly toxic substances (which should be assumed for this compound), the first three rinses must be collected as hazardous waste.
-
After thorough rinsing and air-drying in a chemical fume hood, deface the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
